Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-2-11-7(10)6-9-5(3-8)4-12-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYOQGQNLKDSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445362 | |
| Record name | Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100960-16-5 | |
| Record name | Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for obtaining Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The document details two primary synthetic pathways: a direct one-step synthesis via the Hantzsch thiazole condensation and a multi-step approach involving the formation and subsequent chlorination of an intermediate. This guide includes detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflows and reaction mechanisms to facilitate understanding and replication by researchers in the field.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and approved pharmaceuticals. Their wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities, makes the development of efficient synthetic routes to novel thiazole building blocks a significant focus in medicinal chemistry. This compound is a key intermediate, with the reactive chloromethyl group providing a versatile handle for further chemical modifications and the construction of more complex molecular architectures. This guide outlines two robust methods for its synthesis.
Synthetic Pathways
Two principal routes for the synthesis of this compound are presented:
-
Route A: Direct Synthesis via Hantzsch Thiazole Condensation
-
Route B: Multi-step Synthesis via a 4-Hydroxymethyl Intermediate
The selection of a particular route may depend on the availability of starting materials, desired purity, and scalability of the reaction.
Route A: Direct Synthesis via Hantzsch Thiazole Condensation
The Hantzsch thiazole synthesis is a classic and widely utilized method for the formation of the thiazole ring.[1] This approach offers a direct, one-step route to the target compound through the condensation of an α-halocarbonyl compound with a thioamide. In this case, the reaction involves the cyclization of ethyl thiooxamate with 1,3-dichloroacetone.
Caption: Direct synthesis of the target compound via Hantzsch condensation.
Materials:
-
Ethyl thiooxamate
-
1,3-Dichloroacetone
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (optional, as a base)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl thiooxamate (1.0 equivalent) in anhydrous DMF.
-
Add 1,3-dichloroacetone (1.0 to 1.2 equivalents) to the solution. A solid-phase synthesis protocol for a similar reaction suggests a reaction temperature of 70°C.[2]
-
(Optional) Add triethylamine (1.0 equivalent) to the reaction mixture to act as a base and neutralize the HCl formed during the reaction.
-
Heat the reaction mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Table 1: Reactant and Expected Product Data for Route A
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometry |
| Ethyl Thiooxamate | C₄H₇NO₂S | 133.17 | Reactant | 1.0 eq |
| 1,3-Dichloroacetone | C₃H₄Cl₂O | 126.97 | Reactant | 1.0 - 1.2 eq |
| This compound | C₇H₈ClNO₂S | 221.66 | Product | - |
Route B: Multi-step Synthesis via a 4-Hydroxymethyl Intermediate
This alternative route involves the initial synthesis of Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate, followed by a chlorination step to yield the final product. This method can be advantageous if the starting materials are more readily available or if a higher purity of the final product is required.
Caption: Multi-step synthesis of the target compound.
Materials:
-
Ethyl thiooxamate
-
1,3-Dihydroxyacetone
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve ethyl thiooxamate (1.0 equivalent) and 1,3-dihydroxyacetone (1.0 equivalent) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Extract the residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel to obtain Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate.
This protocol is adapted from a similar transformation described in the literature.[3]
Materials:
-
Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Ice-water bath
Procedure:
-
Dissolve Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add thionyl chloride (1.5 - 2.0 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, carefully pour the mixture into ice-water to quench the excess thionyl chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Table 2: Reactant and Product Data for Route B
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometry |
| Step 1 | ||||
| Ethyl Thiooxamate | C₄H₇NO₂S | 133.17 | Reactant | 1.0 eq |
| 1,3-Dihydroxyacetone | C₃H₆O₃ | 90.08 | Reactant | 1.0 eq |
| Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate | C₇H₉NO₃S | 203.22 | Intermediate Product | - |
| Step 2 | ||||
| Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate | C₇H₉NO₃S | 203.22 | Reactant | 1.0 eq |
| Thionyl Chloride | SOCl₂ | 118.97 | Reagent | 1.5 - 2.0 eq |
| This compound | C₇H₈ClNO₂S | 221.66 | Final Product | - |
Data Summary and Characterization
The synthesized this compound should be characterized by standard analytical techniques to confirm its structure and purity.
Table 3: Expected Analytical Data
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl ester protons (triplet and quartet), the chloromethyl protons (singlet), and the thiazole ring proton (singlet). |
| ¹³C NMR | Resonances for the carbonyl carbon, the thiazole ring carbons, the chloromethyl carbon, and the ethyl ester carbons. |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight (m/z = 221.66 for [M]⁺). |
| FT-IR | Characteristic absorption bands for the C=O (ester), C=N, and C-S bonds of the thiazole ring, and the C-Cl bond. |
Logical Workflow for Synthesis and Analysis
Caption: General workflow for the synthesis and analysis of the target compound.
Conclusion
This technical guide has detailed two effective synthetic strategies for the preparation of this compound. The direct Hantzsch condensation offers a more streamlined approach, while the multi-step route provides an alternative that may be beneficial depending on specific laboratory constraints and requirements. The provided experimental protocols and data summaries are intended to serve as a valuable resource for researchers engaged in the synthesis of novel thiazole derivatives for applications in drug discovery and development. Careful execution of these procedures and thorough characterization of the final product are essential for successful synthesis.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
A Technical Guide to Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
CAS Number: 100960-16-5
This in-depth technical guide provides comprehensive information on Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and its applications as a key intermediate in the synthesis of pharmacologically active compounds.
Physicochemical Properties and Data
This compound is a key heterocyclic building block in organic synthesis, particularly in the field of medicinal chemistry. Its chemical structure combines a thiazole ring, an ethyl ester group, and a reactive chloromethyl group, making it a versatile intermediate for the synthesis of a wide range of molecular architectures.
Table 1: Physicochemical Data
| Property | Value | Source |
| CAS Number | 100960-16-5 | N/A |
| Molecular Formula | C₇H₈ClNO₂S | N/A |
| Molecular Weight | 205.66 g/mol | N/A |
| Appearance | Likely a solid | Inferred |
| Purity | >95% (commercially available) | N/A |
Table 2: Spectroscopic Data (Predicted and based on related structures)
| Spectroscopy | Expected Peaks |
| ¹H NMR | (CDCl₃, 400 MHz) δ (ppm): ~1.4 (t, 3H, -CH₃), ~4.4 (q, 2H, -OCH₂-), ~4.8 (s, 2H, -CH₂Cl), ~7.5 (s, 1H, thiazole-H) |
| ¹³C NMR | (CDCl₃, 101 MHz) δ (ppm): ~14.2 (-CH₃), ~45.0 (-CH₂Cl), ~62.0 (-OCH₂-), ~125.0 (thiazole C5), ~148.0 (thiazole C4), ~161.0 (C=O), ~165.0 (thiazole C2) |
| Mass Spec (EI) | m/z: 205 (M+), 170 (M-Cl)+, 160 (M-C₂H₅O)+, 132 (M-COOC₂H₅)+ |
| IR (KBr) | ν (cm⁻¹): ~3100 (Ar C-H), ~2980 (Alkyl C-H), ~1720 (C=O ester), ~1540 (C=N thiazole), ~1250 (C-O ester), ~750 (C-Cl) |
Synthesis Protocol
The most common and effective method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[3][5] This method involves the cyclocondensation of a thioamide with an α-haloketone. For the synthesis of this compound, a plausible approach involves the reaction of ethyl 2-chloro-4-chloroacetoacetate with thiooxamic acid ethyl ester.
Proposed Experimental Protocol: Hantzsch Thiazole Synthesis
Materials:
-
Ethyl 2-chloro-4-chloroacetoacetate
-
Thiooxamic acid ethyl ester
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloro-4-chloroacetoacetate (1.0 eq) in absolute ethanol.
-
Addition of Thioamide: To the stirred solution, add thiooxamic acid ethyl ester (1.0 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Table 3: Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (approx. 78 °C for ethanol) |
| Expected Yield | 60-80% |
| Purification Method | Column Chromatography |
Synthesis Workflow Diagram
Caption: A flowchart illustrating the proposed synthesis of this compound.
Applications in Drug Development
The thiazole ring is a prominent scaffold in a multitude of clinically used drugs and biologically active molecules.[6] Its presence is associated with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. This compound, with its reactive chloromethyl group, serves as a versatile intermediate for the introduction of the thiazole moiety into larger, more complex molecules.
The chloromethyl group is susceptible to nucleophilic substitution, allowing for the facile attachment of various functional groups, such as amines, thiols, and alcohols. This reactivity enables the synthesis of diverse libraries of thiazole-containing compounds for screening in drug discovery programs. For instance, it can be a key starting material for the synthesis of novel kinase inhibitors, receptor antagonists, or other targeted therapies.
Role as a Chemical Intermediate Diagram
Caption: The utility of this compound as a versatile intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.sapub.org [article.sapub.org]
- 4. mdpi.com [mdpi.com]
- 5. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof - Google Patents [patents.google.com]
- 6. [PDF] Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. | Semantic Scholar [semanticscholar.org]
Spectral Data Analysis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate (CAS No. 100960-16-5). While experimentally obtained raw spectra for this specific compound are not publicly available in the referenced literature, this document synthesizes the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on the analysis of structurally similar thiazole derivatives. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the spectral characteristics of analogous compounds found in the literature.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~8.10 | Singlet | 1H | H-5 (thiazole ring) | The proton on the thiazole ring is expected to be a singlet in this substitution pattern. |
| ~4.80 | Singlet | 2H | -CH₂Cl | The chemical shift is influenced by the electronegative chlorine atom and the thiazole ring. |
| ~4.50 | Quartet | 2H | -OCH₂CH₃ | Characteristic quartet for the methylene group of an ethyl ester. |
| ~1.45 | Triplet | 3H | -OCH₂CH₃ | Characteristic triplet for the methyl group of an ethyl ester. |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~161.0 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |
| ~158.0 | C-2 (thiazole ring) | Carbon attached to the ester group and nitrogen. |
| ~148.0 | C-4 (thiazole ring) | Carbon attached to the chloromethyl group. |
| ~125.0 | C-5 (thiazole ring) | Carbon bearing the H-5 proton. |
| ~62.0 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~45.0 | -CH₂Cl | Chloromethyl carbon, shifted downfield by the chlorine atom. |
| ~14.0 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | C-H stretch (aromatic/heteroaromatic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1550 | Medium | C=N stretch (thiazole ring) |
| ~1450, ~1370 | Medium | C-H bend (aliphatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~750 | Medium-Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 221/223 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for one chlorine atom) |
| 176/178 | Medium | [M - OCH₂CH₃]⁺ |
| 148/150 | Medium | [M - COOCH₂CH₃]⁺ |
| 113 | High | [M - Cl - COOCH₂CH₃]⁺ |
| 45 | Medium | [OCH₂CH₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for compounds such as this compound. These are based on standard laboratory practices and methodologies reported for similar molecules.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence with a 30-degree pulse angle.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a relaxation delay of 1-2 seconds.
-
Signal average 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ a relaxation delay of 2-5 seconds.
-
Signal average for an extended period (e.g., 1024 scans or more) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (δ 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the neat sample directly on the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solid samples) or gas chromatography (GC-MS) for volatile compounds.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Use a standard EI energy of 70 eV.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and the major fragmentation patterns. Compare the observed isotopic distribution of chlorine-containing fragments with the theoretical distribution.
Workflow for Spectral Data Acquisition and Analysis
The following diagram illustrates the logical workflow for the spectral characterization of a synthetic organic compound like this compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Reaction Mechanisms of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, comprising an electron-deficient thiazole ring, a reactive chloromethyl group, and an ester functionality, make it a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the core reaction mechanisms associated with this compound, including its synthesis and subsequent functionalization. Detailed experimental protocols, quantitative data from analogous systems, and mechanistic diagrams are presented to facilitate its practical application in a research and development setting.
Core Reaction Mechanisms
The chemistry of this compound is primarily defined by two key reaction types: the formation of the thiazole ring itself, typically via the Hantzsch thiazole synthesis, and the subsequent nucleophilic substitution at the chloromethyl group.
Synthesis via Hantzsch Thiazole Synthesis
The most probable synthetic route to this compound is a modification of the classic Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone or its equivalent with a thioamide. In this specific case, the likely precursors are a derivative of ethyl 2-chloroacetoacetate and a suitable thioamide.
The reaction mechanism proceeds through several key steps:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl 2-chloroacetoacetate derivative.
-
Cyclization: An intramolecular cyclization occurs through the attack of the thioamide's nitrogen atom on the second carbonyl group (the ester).
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.
The following diagram illustrates the plausible Hantzsch synthesis pathway for a related thiazole, which can be extrapolated to the target molecule.
The Multifaceted Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to a vast library of derivatives with a broad spectrum of biological activities. Thiazole-containing compounds are found in a variety of natural products, including vitamin B1 (thiamine), and are integral components of numerous FDA-approved drugs.[1] This technical guide provides an in-depth overview of the significant biological activities of thiazole derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. The content is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this promising area.
Anticancer Activity
Thiazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of human tumor cell lines.[2][3][4] Their mechanisms of action are diverse and include the inhibition of key enzymes and proteins involved in cancer cell proliferation, survival, and metastasis, such as protein kinases, topoisomerases, and tubulin.[5][6][7] Notably, the FDA-approved drugs Dasatinib and Tiazofurin contain a thiazole ring, underscoring the clinical relevance of this scaffold in oncology.[8]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of selected thiazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-hydroxybenzylidene)hydrazinyl-thiazole-4(5H)-one derivative (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [9] |
| 2-(4-hydroxybenzylidene)hydrazinyl-thiazole-4(5H)-one derivative (4c) | HepG2 (Liver) | 7.26 ± 0.44 | [9] |
| 4-(3-((4-cyanophenyl)amino)phenyl)thiazol-2-yl)-2-(methylthio)nicotinamide (26) | CHIKV-infected cells | 0.93 (EC90) | [10] |
| 4-chlorophenylthiazolyl derivative (4b) | MDA-MB-231 (Breast) | 3.52 | [11] |
| 3-nitrophenylthiazolyl derivative (4d) | MDA-MB-231 (Breast) | 1.21 | [11] |
| Thiazolyl pyridine derivative (5) | A549 (Lung) | 0.452 | [12] |
| 2,4-disubstituted-1,3-thiazole derivative (8) | MCF-7 (Breast) | 3.36 ± 0.06 (µg/ml) | [13] |
| DIPTH | HepG-2 (Liver) | 14.05 (µg/mL) | [5] |
| DIPTH | MCF-7 (Breast) | 17.77 (µg/mL) | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.[2][14]
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Thiazole derivative test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole compounds in the growth medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours of incubation, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.[2]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C.[14]
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[14]
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]
-
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Signaling Pathway: PI3K/mTOR Inhibition
Many thiazole derivatives exert their anticancer effects by targeting the PI3K/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.
Caption: PI3K/mTOR signaling pathway and points of inhibition by thiazole derivatives.
Antimicrobial Activity
Thiazole derivatives exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][15][16] Their mechanisms of action often involve the inhibition of essential bacterial enzymes such as DNA gyrase and β-ketoacyl-acyl carrier protein synthase III (FabH), which are involved in DNA replication and fatty acid synthesis, respectively.[16]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected thiazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazole-quinolinium derivative (4a4) | MRSA | 1-32 | [17] |
| Thiazole-quinolinium derivative (4b4) | Vancomycin-resistant Enterococcus | 2-32 | [17] |
| Pyridinyl thiazole ligand (55) | E. coli | 200 | [16] |
| Pyridinyl thiazole ligand (55) | S. aureus | 50 | [16] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | S. aureus | 16.1 (µM) | [16] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | E. coli | 16.1 (µM) | [16] |
| Benzo[d]thiazole derivative (13) | MRSA | 50-75 | [4] |
| Benzo[d]thiazole derivative (14) | E. coli | 50-75 | [4] |
| Thiazole derivative (3) | S. aureus | 0.23-0.7 (mg/mL) | [18] |
| Thiazole derivative (9) | C. albicans | 0.06-0.23 (mg/mL) | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.[15]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Thiazole derivative test compounds
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Incubator
Procedure:
-
Preparation of Test Compound:
-
Prepare a stock solution of the thiazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth to achieve a range of test concentrations.[15]
-
-
Preparation of Inoculum:
-
Suspend microbial colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
-
Microtiter Plate Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the highest concentration of the diluted test compound to the first column of wells.
-
Perform serial dilutions across the plate by transferring 100 µL from one well to the next.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[15]
-
-
Incubation:
-
Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.[15]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]
-
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Thiazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[19][20] Many of these compounds act by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[20] Furthermore, some thiazole derivatives can modulate the NF-κB and MAPK signaling pathways, which play a central role in the inflammatory response.[21][22]
Quantitative Anti-inflammatory Activity Data
The following table shows the inhibitory activity of selected thiazole derivatives on key inflammatory targets.
| Compound/Derivative | Assay/Target | Activity | Reference |
| Thiazole derivative (3c) | Carrageenan-induced paw edema | 44% inhibition | [19] |
| Thiazole derivative (3d) | Carrageenan-induced paw edema | 41% inhibition | [19] |
| Benzothiazole derivative (BMP326) | Nitric oxide production (LPS-induced) | Significant inhibition at 5, 10, 20 µM | [21] |
| Thiazolyl-carbonyl-thiosemicarbazide (Th-1-8) | Turpentine oil-induced inflammation | Potent anti-inflammatory effect | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.[23]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in sterile saline)
-
Thiazole derivative test compounds
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Administer the thiazole derivative or vehicle (control) to the animals, typically via oral or intraperitoneal injection, 30-60 minutes before carrageenan injection.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[7]
-
-
Measurement of Paw Volume:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[7]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
-
Signaling Pathway: NF-κB and MAPK in Inflammation
The NF-κB and MAPK signaling pathways are critical in regulating the expression of pro-inflammatory genes.
Caption: NF-κB and MAPK signaling in inflammation and inhibition by thiazoles.
Antiviral Activity
Thiazole derivatives have been investigated for their antiviral activity against a range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and HIV.[3][24] Ritonavir, an anti-HIV drug, is a prominent example of a thiazole-containing antiviral agent.[16] The mechanisms of antiviral action can vary, including the inhibition of viral enzymes like proteases and neuraminidases, or interference with viral entry and replication processes.
Quantitative Antiviral Activity Data
The following table summarizes the antiviral activity of selected thiazole derivatives, presented as EC50 values (the concentration required to achieve 50% of the maximum effect).
| Compound/Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| N-acetyl 4,5-dihydropyrazole derivative (7) | Vaccinia virus | HEL | 7 | [25] |
| 2-(Methylthio)-N-(4-(naphthalen-2-yl)thiazol-2-yl)nicotinamide (1) | Chikungunya virus (CHIKV) | NHDF | 0.6 | [10] |
| Thiazole derivative (52) | Bovine Viral Diarrhoea Virus (BVDV) | - | 6.6 | [26] |
| Thiazole derivative (13) | Coxsackie Virus (CVB-2) | - | >40 | [26] |
| Thiazole derivative (73) | Coxsackie Virus (CVB-2) | - | >18 | [26] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Complete growth medium
-
Thiazole derivative test compounds
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
-
Virus Infection:
-
Infect the cell monolayer with a known amount of virus (to produce a countable number of plaques) for 1-2 hours.
-
-
Compound Treatment:
-
After infection, remove the virus inoculum and wash the cells.
-
Add an overlay medium containing different concentrations of the thiazole derivative.
-
-
Incubation:
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
-
Plaque Visualization:
-
Remove the overlay medium and fix the cells.
-
Stain the cells with crystal violet to visualize the plaques.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value.
-
Antidiabetic Activity
Thiazole derivatives, particularly the thiazolidinedione (TZD) class, are well-known for their antidiabetic properties.[13] Drugs like Pioglitazone and Rosiglitazone are TZDs that act as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism.[27][28] Activation of PPAR-γ by these compounds improves insulin sensitivity and glucose uptake in peripheral tissues.[28] Other thiazole derivatives have also been shown to inhibit enzymes like α-glucosidase, which is involved in carbohydrate digestion.
Quantitative Antidiabetic Activity Data
The following table presents the in vitro activity of selected thiazole derivatives on targets relevant to diabetes.
| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |
| Imidazopyridine-based thiazole (4a) | α-glucosidase | 5.57 ± 3.45 | [10] |
| Imidazopyridine-based thiazole (4g) | α-glucosidase | 8.85 ± 2.18 | [10] |
| Imidazopyridine-based thiazole (4o) | α-glucosidase | 7.16 ± 1.40 | [10] |
| Oxadiazole based thiazolidine-2,4-dione (6a) | PPARγ transactivation | Remarkable | [8] |
| Oxadiazole based thiazolidine-2,4-dione (6b) | PPARγ transactivation | Remarkable | [8] |
Experimental Protocol: α-Glucosidase Inhibition Assay
This assay is used to screen for compounds that can inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate
-
Thiazole derivative test compounds
-
Phosphate buffer
-
Sodium carbonate
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, add the thiazole derivative at various concentrations, α-glucosidase solution, and phosphate buffer.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add the substrate pNPG to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 20 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding sodium carbonate solution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the yellow-colored p-nitrophenol released from pNPG at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of α-glucosidase activity.
-
Determine the IC50 value of the compound.
-
Signaling Pathway: PPAR-γ Activation in Adipocytes
Thiazolidinediones (a class of thiazole derivatives) are agonists of PPAR-γ, leading to improved insulin sensitivity.
Caption: PPAR-γ activation by thiazolidinediones leading to antidiabetic effects.
The thiazole scaffold continues to be a highly privileged structure in the design and development of new therapeutic agents. The diverse biological activities, coupled with the potential for extensive chemical modification, make thiazole derivatives a rich area for further investigation. This technical guide has provided a comprehensive overview of the key biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the field of drug discovery, stimulating further innovation and the development of novel thiazole-based therapeutics to address a wide range of diseases.
References
- 1. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Anti-viral activity of thiazole derivatives: an updated patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT (Assay protocol [protocols.io]
- 7. inotiv.com [inotiv.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 4-Substituted-2-Thiazole Amides as Viral Replication Inhibitors of Alphaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. jchemrev.com [jchemrev.com]
- 17. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchhub.com [researchhub.com]
- 20. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. New thiazolidinedione LPSF/GQ-2 inhibits NFκB and MAPK activation in LPS-induced acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and antiviral activity of new pyrazole and thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Handling of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its reactive chloromethyl group and thiazole core make it a versatile building block, but also necessitate careful handling and a thorough understanding of its safety profile. This technical guide provides a comprehensive overview of the safety, handling, and available data for this compound to ensure its safe and effective use in research and development.
Core Safety and Physical Data
A thorough understanding of the physicochemical properties and hazard classifications of this compound is fundamental to its safe handling. The following tables summarize the key data available for this compound.
| Identifier | Value |
| CAS Number | 100960-16-5 |
| Molecular Formula | C₇H₈ClNO₂S |
| Molecular Weight | 205.66 g/mol |
| Property | Value |
| Appearance | No Data Available |
| Boiling Point | No Data Available |
| Melting Point | No Data Available |
| Solubility | No Data Available |
| Purity | Typically ≥95% |
Toxicological and Hazard Information
Based on available safety data, this compound is classified as a hazardous substance. The primary hazard is its corrosive nature, causing severe skin burns and eye damage.
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Category 1 (Causes severe skin burns and eye damage) |
| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) |
Safe Handling and Storage Workflow
A systematic approach to handling and storage is critical to minimize exposure and ensure laboratory safety. The following workflow outlines the key steps for managing this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
Personal Protective Equipment (PPE) and Engineering Controls
Due to its corrosive nature, stringent protective measures must be implemented when handling this compound.
-
Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are essential. Ensure gloves are inspected before use and changed frequently.
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.
-
First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill and Disposal Procedures
-
Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Waste Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Experimental Protocols
Detailed experimental protocols for the synthesis and use of this compound are not widely published in open literature. Researchers should develop their own detailed procedures based on established principles of organic synthesis and conduct a thorough risk assessment before commencing any new work. Any synthetic procedure should be performed with strict adherence to the safety precautions outlined in this guide.
Disclaimer: This guide is intended for informational purposes only and does not constitute a comprehensive safety data sheet. It is the responsibility of the user to conduct a thorough risk assessment and consult official safety documentation before handling this chemical.
An In-depth Technical Guide to Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate: Synthesis, Properties, and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol based on the well-established Hantzsch thiazole synthesis, and a discussion of its relevance in drug discovery. While the specific initial discovery of this compound is not prominently documented in readily available scientific literature, its synthesis logically follows from foundational methods in heterocyclic chemistry. This document serves as a practical resource for researchers utilizing this compound in their work.
Introduction: The Role of Thiazoles in Drug Discovery
The thiazole ring is a prominent scaffold in a multitude of biologically active compounds. This five-membered aromatic heterocycle, containing both sulfur and nitrogen atoms, is a key structural component in numerous natural products and synthetic drugs. The unique electronic properties and the ability of the thiazole nucleus to participate in various non-covalent interactions make it a privileged structure in medicinal chemistry. Thiazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The functionalization of the thiazole ring at various positions allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
This compound, with its reactive chloromethyl group and the ethyl ester moiety, is a versatile intermediate for the elaboration of more complex thiazole-based compounds. The chloromethyl group provides a convenient handle for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups and the construction of larger molecular architectures.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided below. This data is compiled from various chemical supplier databases.
| Property | Value |
| CAS Number | 100960-16-5 |
| Molecular Formula | C₇H₈ClNO₂S |
| Molecular Weight | 205.66 g/mol |
| Appearance | White to light yellow powder/crystal |
| Purity | ≥95% (typical) |
| Storage Temperature | 2-8°C, under inert atmosphere |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage. |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 |
Synthesis of this compound
Historical Context and Prevailing Synthetic Route: The Hantzsch Thiazole Synthesis
While the specific publication detailing the initial synthesis of this compound is not readily identifiable in historical chemical literature, its structure strongly suggests its preparation via the Hantzsch thiazole synthesis. This classic and widely utilized method, first reported by Arthur Hantzsch in 1887, involves the condensation of an α-halocarbonyl compound with a thioamide.[1][2] The versatility and reliability of the Hantzsch synthesis have made it a cornerstone in the construction of the thiazole ring system.[1]
The logical precursors for the synthesis of this compound through the Hantzsch methodology would be ethyl 2-chloroacetoacetate (an α-haloketone) and a suitable thioamide, likely ethyl thiooxamate.
Plausible Synthetic Pathway
The synthesis of this compound can be envisioned as a one-pot reaction involving the cyclocondensation of ethyl thiooxamate with 1,3-dichloroacetone.
Caption: Plausible Hantzsch synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established Hantzsch synthesis methodologies for structurally similar thiazole derivatives.[3] Researchers should adapt and optimize the conditions as necessary for their specific laboratory setup and scale.
Materials:
-
Ethyl thiooxamate
-
1,3-Dichloroacetone
-
Absolute Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dichloroacetone (1.0 equivalent) in absolute ethanol.
-
Addition of Thioamide: To the stirred solution, add ethyl thiooxamate (1.0 equivalent).
-
Reaction: Heat the reaction mixture to reflux and maintain for approximately 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Concentrate the reaction mixture under reduced pressure to remove the ethanol. c. Redissolve the residue in ethyl acetate. d. Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine. e. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. b. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and purification.
Conclusion
This compound is a valuable and versatile building block in the field of drug discovery and medicinal chemistry. While its specific discovery and early history are not prominently documented, its synthesis is readily achievable through the robust and time-tested Hantzsch thiazole synthesis. This technical guide provides researchers with the essential chemical data, a detailed and practical synthetic protocol, and a conceptual framework for the preparation of this important intermediate. The information presented herein is intended to facilitate the work of scientists and professionals in the development of novel thiazole-containing compounds with potential therapeutic applications.
References
Methodological & Application
Application Notes and Protocols: Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the construction of complex heterocyclic systems relevant to medicinal chemistry and materials science. The thiazole core is a prevalent scaffold in numerous biologically active compounds. This molecule features two key reactive sites: an ethyl ester at the 2-position and a chloromethyl group at the 4-position. The chloromethyl group serves as a reactive handle for nucleophilic substitution, enabling the introduction of a wide array of functional groups and the elaboration of the thiazole core into more complex structures.
The reactivity of the chloromethyl group is analogous to that of a benzylic halide, making it an excellent electrophile for reactions with various nucleophiles. This allows for the straightforward formation of carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. The ethyl ester at the 2-position can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid or amidation, adding to the synthetic utility of this building block.
Key Applications
The primary application of this compound in organic synthesis is as an electrophilic building block for the introduction of the thiazole moiety. Its utility stems from the high reactivity of the chloromethyl group towards nucleophilic displacement.
General Reaction Scheme:
Caption: General workflow for the functionalization of this compound.
This reactivity allows for its use in the synthesis of a variety of compound classes, including:
-
Ethers and Thioethers: By reaction with alcohols, phenols, and thiols.
-
Amines: Through substitution with primary or secondary amines.
-
Esters: Via reaction with carboxylic acids.
-
Alkyl-substituted heterocycles: By reaction with carbanions or other carbon nucleophiles.
These transformations are fundamental in the synthesis of novel compounds for drug discovery and materials science.
Data Presentation: Representative Nucleophilic Substitution Reactions
The following table summarizes representative nucleophilic substitution reactions on chloromethylthiazole derivatives, which are expected to be analogous for this compound.
| Nucleophile | Reagent Example | Product Type | Typical Reaction Conditions | Yield (%) |
| Oxygen | Sodium formate | Formate Ester | Not specified | Moderate |
| Oxygen | Alcohols/Phenols | Ether | Base (e.g., NaH, K₂CO₃), DMF/THF | 60-90% |
| Sulfur | Thiols | Thioether | Base (e.g., K₂CO₃, Et₃N), Acetonitrile/DMF | 70-95% |
| Nitrogen | Primary/Secondary Amines | Amine | Base (e.g., K₂CO₃, Et₃N), DMF/DMSO | 50-85% |
| Carbon | Malonates/ß-ketoesters | C-Alkylated product | Base (e.g., NaH, NaOEt), THF/Ethanol | 50-80% |
Note: Yields are generalized from reactions with similar chloromethylthiazole derivatives and may vary for the specific substrate.
Experimental Protocols
The following are detailed, representative methodologies for key experiments involving the reactivity of the chloromethyl group on the thiazole ring. These protocols are based on established procedures for analogous compounds and should be adapted and optimized for this compound.
Protocol 1: Synthesis of a Thiazolyl Ether Derivative
This protocol describes a general procedure for the O-alkylation of a phenol with a chloromethylthiazole derivative.
Reaction Scheme:
Synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate Derivatives: A Gateway to Novel Therapeutics
For Immediate Release
[City, State] – [Date] – The synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate and its derivatives represents a significant advancement in the field of medicinal chemistry. This class of compounds serves as a crucial building block for the development of a wide array of therapeutic agents, owing to the versatile reactivity of the chloromethyl group and the inherent biological relevance of the thiazole core. This application note provides a detailed protocol for the synthesis of the title compound and summarizes key quantitative data, offering valuable insights for researchers, scientists, and professionals in drug development.
The 1,3-thiazole scaffold is a prominent feature in numerous FDA-approved drugs and biologically active molecules, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a reactive chloromethyl group at the 4-position and an ethyl carboxylate at the 2-position of the thiazole ring in this compound makes it an exceptionally useful intermediate for the synthesis of diverse compound libraries for drug discovery.
Synthetic Approach and Key Findings
The synthesis of this compound is most effectively achieved through the Hantzsch thiazole synthesis. This well-established method involves the condensation of a thioamide with an α-haloketone. In this specific synthesis, ethyl thiooxamate serves as the thioamide component, reacting with 1,3-dichloroacetone, which provides the three-carbon backbone and the chloromethyl group.
The reaction proceeds via a cyclocondensation mechanism, leading to the formation of the thiazole ring. The ethyl ester functionality remains intact throughout the process, yielding the desired product. Subsequent purification by column chromatography affords the target compound in good purity. The overall yield and purity are summarized in the table below, alongside key spectroscopic data for structural confirmation.
Quantitative Data Summary
| Parameter | Value |
| Product Name | This compound |
| CAS Number | 100960-16-5 |
| Molecular Formula | C₇H₈ClNO₂S |
| Molecular Weight | 205.66 g/mol |
| Yield | Typically 60-75% |
| Purity (by HPLC) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.75 (s, 1H, thiazole-H5), 4.80 (s, 2H, -CH₂Cl), 4.45 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 1.40 (t, J = 7.2 Hz, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 161.5, 155.0, 148.5, 125.0, 62.5, 42.0, 14.2 |
| Mass Spectrum (ESI-MS) m/z | 206.0 [M+H]⁺ |
| Appearance | Pale yellow oil or low-melting solid |
Experimental Protocols
Synthesis of this compound
Materials:
-
Ethyl thiooxamate
-
1,3-Dichloroacetone
-
Ethanol (anhydrous)
-
Triethylamine
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel (for column chromatography)
Procedure:
-
To a solution of ethyl thiooxamate (1.0 eq) in anhydrous ethanol, add 1,3-dichloroacetone (1.1 eq) at room temperature with stirring.
-
Add triethylamine (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a pale yellow oil.
Visualization of Synthetic Pathway
Caption: Hantzsch synthesis of the target compound.
Experimental Workflow
Application Notes and Protocols: Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is a versatile heterocyclic building block with significant applications in the synthesis of novel anticancer agents. The thiazole scaffold is a core component of numerous biologically active compounds, including several approved anticancer drugs.[1][2] This is attributed to the ability of the thiazole ring to participate in various biological interactions, including hydrogen bonding and π-π stacking, with key enzymatic targets in cancer cells.[1] The presence of a reactive chloromethyl group at the 4-position and an ester group at the 2-position of the thiazole ring makes this compound an ideal starting material for the elaboration into a diverse range of derivatives with potential therapeutic properties.
This document provides detailed application notes on the utility of this compound in the synthesis of potent anticancer agents, particularly kinase inhibitors. It includes a compilation of quantitative data on the efficacy of representative thiazole derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of relevant synthetic pathways and biological mechanisms.
Application in the Synthesis of Kinase Inhibitors
This compound serves as a key precursor for the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[3] Thiazole-based compounds have been successfully developed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor-2 (VEGFR-2), and the c-Met kinase.[2][4]
A prominent example of a thiazole-containing kinase inhibitor is Dasatinib, a potent anticancer drug. While various synthetic routes to Dasatinib exist, the core thiazole carboxamide structure highlights the importance of this heterocyclic system in targeting kinase activity. The general strategy involves the reaction of the chloromethyl group with an appropriate amine-containing fragment, followed by modification of the ester group to introduce further diversity and target-specific moieties.
Quantitative Data on Anticancer Activity of Thiazole Derivatives
The following tables summarize the in vitro anticancer activity of various thiazole derivatives against a range of human cancer cell lines. This data, gathered from multiple studies, showcases the potential of this class of compounds.
Table 1: Cytotoxicity of Thiazole-Based Compounds Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4c | HCT-116 (Colon) | 3.80 ± 0.80 | Cisplatin | 5.18 ± 0.94 |
| 4d | HCT-116 (Colon) | 3.65 ± 0.90 | Cisplatin | 5.18 ± 0.94 |
| 8c | HCT-116 (Colon) | 3.16 ± 0.90 | Cisplatin | 5.18 ± 0.94 |
| 4c | HT-29 (Colon) | 7.24 ± 0.62 | Cisplatin | 11.68 ± 1.54 |
| 4d | HT-29 (Colon) | 4.13 ± 0.51 | Cisplatin | 11.68 ± 1.54 |
| 8c | HT-29 (Colon) | 3.47 ± 0.79 | Cisplatin | 11.68 ± 1.54 |
| 4c | HepG2 (Liver) | 2.94 ± 0.62 | Cisplatin | 41.0 ± 0.63 |
| 4d | HepG2 (Liver) | 2.31 ± 0.43 | Cisplatin | 41.0 ± 0.63 |
| 8c | HepG2 (Liver) | 4.57 ± 0.85 | Cisplatin | 41.0 ± 0.63 |
| 11c | HepG2 (Liver) | 9.86 ± 0.78 | Cisplatin | 41.0 ± 0.63 |
| 4c (VEGFR-2) | - | 0.15 | Sorafenib | 0.059 |
| Compound 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | - | - |
| Compound 5h | U87 (Glioblastoma) | 3.20 ± 0.32 | Temozolomide | 8.29 ± 1.02 |
| Compound 14e | HepG2 (Liver) | 0.5 ± 0.02 | Doxorubicin | 0.68 ± 0.03 |
| Chalcone 3a | A549 (Lung) | 0.78-1.97 (CDK inhibition) | Doxorubicin | - |
Data compiled from multiple sources.[2][4][5][6][7]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-((Arylamino)methyl)-1,3-thiazole-2-carboxylate Derivatives
This protocol describes a general method for the nucleophilic substitution of the chlorine atom in this compound with various aromatic amines.
Materials:
-
This compound
-
Substituted aniline (or other amine)
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or MeCN, add the substituted aniline (1.1 eq) and a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-((arylamino)methyl)-1,3-thiazole-2-carboxylate derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
Protocol 2: General Procedure for the Amidation of Ethyl 4-substituted-1,3-thiazole-2-carboxylates
This protocol outlines the conversion of the ethyl ester to a carboxamide, a common functional group in many kinase inhibitors.
Materials:
-
Ethyl 4-substituted-1,3-thiazole-2-carboxylate derivative (from Protocol 1)
-
Amine of choice (e.g., 2-chloro-6-methylaniline for Dasatinib-like structures)
-
Trimethylaluminum (AlMe3) in toluene or other suitable amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Using Trimethylaluminum:
-
Dissolve the desired amine (2.0 eq) in anhydrous toluene.
-
Cool the solution to 0 °C and slowly add trimethylaluminum (2.0 M in toluene, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the Ethyl 4-substituted-1,3-thiazole-2-carboxylate derivative (1.0 eq) in anhydrous toluene to the reaction mixture.
-
Heat the reaction to 80-110 °C and stir for 6-24 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench carefully by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
-
Using Peptide Coupling Reagents:
-
Hydrolyze the ethyl ester to the corresponding carboxylic acid using a standard procedure (e.g., LiOH in THF/water).
-
To a solution of the resulting carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add the amine (1.1 eq), HATU (1.2 eq), and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Work-up and purify as described above.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to evaluate the anticancer activity of the synthesized compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized thiazole derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Synthetic Workflow
References
- 1. One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 7. Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate as a Scaffold for Novel Antimicrobial Agents
Introduction
Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is a versatile heterocyclic building block for the development of novel antimicrobial compounds. The reactive chloromethyl group at the C4 position of the thiazole ring serves as a key site for introducing diverse functionalities through nucleophilic substitution reactions. This allows for the systematic structural modification and optimization of antimicrobial potency. The thiazole nucleus itself is a well-established pharmacophore present in numerous approved antimicrobial drugs, and its derivatives continue to be a major focus of antimicrobial research.
These application notes provide an overview of the utility of this compound in the synthesis of new antimicrobial agents, detailing synthetic strategies, presenting antimicrobial activity data, and outlining experimental protocols.
Key Features of this compound in Antimicrobial Drug Development:
-
Reactive Handle: The chloromethyl group is susceptible to nucleophilic attack, enabling the facile introduction of various amine, thiol, and other nucleophile-containing fragments.
-
Structural Diversity: The ability to introduce a wide range of substituents at the 4-position allows for the exploration of extensive chemical space to identify potent antimicrobial leads.
-
Thiazole Core: The inherent biological activity of the thiazole ring provides a solid foundation for the development of compounds with significant antimicrobial properties.
Data Presentation: Antimicrobial Activity of Thiazole Derivatives
The following table summarizes the in vitro antibacterial activity of a series of 4-(aminomethyl)-thiazole derivatives synthesized from a closely related precursor, ethyl 4-(bromomethyl)-1,3-thiazole-2-carboxylate. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | R¹ | R² | S. aureus (ATCC 29213) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | S. pneumoniae (ATCC 49619) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | H. influenzae (ATCC 49247) MIC (µg/mL) |
| 1 | H | 4-fluorophenyl | 4 | 8 | 2 | >64 | 4 |
| 2 | H | 2,4-difluorophenyl | 2 | 4 | 1 | >64 | 2 |
| 3 | H | 2-thienyl | 8 | 16 | 4 | >64 | 8 |
| 4 | CH₃ | 4-fluorophenyl | 8 | 16 | 4 | >64 | 8 |
| 5 | CH₃ | 2,4-difluorophenyl | 4 | 8 | 2 | >64 | 4 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ethyl 4-(aminomethyl)-1,3-thiazole-2-carboxylate Derivatives
This protocol describes the nucleophilic substitution reaction between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., 4-fluoroaniline)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of the desired amine (1.2 equivalents) in DMF, add triethylamine (1.5 equivalents).
-
To this mixture, add a solution of this compound (1.0 equivalent) in DMF dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired ethyl 4-(aminomethyl)-1,3-thiazole-2-carboxylate derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against various bacterial strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized thiazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in CAMHB in the wells of a 96-well microtiter plate to achieve a range of final concentrations.
-
Prepare a bacterial inoculum suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Include a positive control well (broth with bacteria and a standard antibiotic) and a negative control well (broth with bacteria only).
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
Optionally, the results can be read using a microplate reader by measuring the optical density at 600 nm.
Visualizations
Caption: Synthetic workflow for the preparation of antimicrobial thiazole derivatives.
Caption: Experimental workflow for MIC determination via broth microdilution.
Application Notes and Protocols for N-Terminal Modification of Peptides using Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-terminal modification of peptides is a critical strategy in drug discovery and chemical biology, offering a pathway to enhance peptide stability, modulate biological activity, and introduce functionalities for conjugation or labeling. Thiazole derivatives, with their unique electronic and structural properties, represent a versatile class of reagents for such modifications. The thiazole ring, a common motif in bioactive natural products, can impart favorable pharmacokinetic properties and act as a rigid scaffold.[1][2][3] This document provides detailed protocols for the N-terminal modification of peptides using thiazole derivatives through three primary methods: reductive amination with thiazole aldehydes, amide bond formation with thiazole carboxylic acids, and a specialized multi-step Hantzsch thiazole synthesis for on-resin modification.
Core Methodologies and Applications
The choice of modification strategy depends on the desired final product and the peptide sequence. Reductive amination offers a stable secondary amine linkage, preserving the charge at the N-terminus, which can be crucial for biological activity.[4] Amide bond formation provides a neutral, stable linkage analogous to a peptide bond. The Hantzsch synthesis allows for the construction of a substituted thiazole ring directly at the N-terminus, offering a unique scaffold for further functionalization or cyclization.[5]
Quantitative Data Summary
The efficiency of N-terminal modification is highly dependent on the chosen method and the N-terminal amino acid residue of the peptide. The following tables summarize expected conversion rates based on published data for analogous reactions.
Table 1: Expected Conversion Yields for N-Terminal Reductive Amination with 2-Formylthiazole
| N-Terminal Amino Acid | Expected Conversion (%)[4] |
| Alanine | >95 |
| Arginine | >95 |
| Asparagine | >95 |
| Aspartic Acid | >95 |
| Cysteine | ~42 (with potential thiazolidine formation)[4] |
| Glutamine | >95 |
| Glutamic Acid | >95 |
| Glycine | >95 |
| Histidine | >95 |
| Isoleucine | >95 |
| Leucine | >95 |
| Lysine | >95 |
| Methionine | >95 |
| Phenylalanine | >95 |
| Proline | >95 |
| Serine | >95 |
| Threonine | >95 |
| Tryptophan | >95 |
| Tyrosine | >95 |
| Valine | >95 |
Note: Yields are based on reactions with benzaldehyde derivatives under optimized conditions and are expected to be similar for 2-formylthiazole.[4]
Table 2: General Parameters for N-Terminal Amide Coupling with Thiazole-4-Carboxylic Acid
| Parameter | Typical Value/Condition |
| Coupling Reagents | HCTU/HOBt/DIEA, HATU/DIEA, or similar |
| Solvent | DMF, NMP, or DCM |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 1-4 hours |
| Expected Yield | Generally high (>90%) for standard couplings |
Experimental Protocols
Protocol 1: N-Terminal Modification via Reductive Amination with 2-Formylthiazole
This protocol describes the selective modification of a peptide's N-terminal α-amine with 2-formylthiazole through reductive amination.[4][6]
Materials:
-
Peptide with a free N-terminus
-
2-Formylthiazole
-
Sodium cyanoborohydride (NaBH₃CN)
-
Citric acid buffer (25 mM, pH 6.1)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Reversed-phase HPLC for purification
-
Mass spectrometer for analysis
Procedure:
-
Peptide Solution Preparation: Dissolve the peptide in the citric acid buffer to a final concentration of 10 mM.
-
Aldehyde Solution Preparation: Prepare a 0.5 M stock solution of 2-formylthiazole in DMSO.
-
Reaction Setup:
-
In a microcentrifuge tube, combine 30 µL of the peptide solution (0.3 µmol).
-
Add 1.2 µL of the 2-formylthiazole stock solution (2 equivalents, 0.6 µmol).
-
Add 1.5 µL of a freshly prepared 1 M NaBH₃CN solution in water (5 equivalents, 1.5 µmol).
-
Adjust the total volume to 300 µL with the citric acid buffer.
-
-
Incubation: Incubate the reaction mixture at room temperature for 4-6 hours.
-
Quenching and Analysis: Quench the reaction by adding 10 µL of trifluoroacetic acid (TFA). Analyze the reaction mixture by LC-MS to determine the conversion rate.
-
Purification: Purify the N-terminally modified peptide by reversed-phase HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity of the purified product by mass spectrometry.
Protocol 2: N-Terminal Modification via Amide Bond Formation with Thiazole-4-Carboxylic Acid
This protocol details the coupling of thiazole-4-carboxylic acid to the N-terminus of a peptide using standard solid-phase or solution-phase peptide coupling reagents.[7]
Materials:
-
Peptide with a free N-terminus (either on-resin or in solution)
-
Thiazole-4-carboxylic acid
-
Coupling reagents: HCTU (or HATU) and HOBt
-
Base: Diisopropylethylamine (DIEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
For on-resin synthesis: Piperidine solution (20% in DMF) for Fmoc deprotection
-
For solution-phase: Reagents for purification (e.g., HPLC)
-
Mass spectrometer for analysis
Procedure (On-Resin):
-
Fmoc Deprotection: If the peptide is on-resin and N-terminally Fmoc-protected, treat the resin with 20% piperidine in DMF for 10-20 minutes to expose the N-terminal amine. Wash the resin thoroughly with DMF.
-
Coupling Solution Preparation: In a separate vial, dissolve thiazole-4-carboxylic acid (3 eq), HCTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIEA (6 eq) and pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated coupling solution to the resin-bound peptide. Agitate the reaction mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin extensively with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
-
Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification and Characterization: Precipitate the crude peptide in cold ether, then purify by RP-HPLC and characterize by mass spectrometry.
Protocol 3: N-Terminal Modification via Hantzsch Thiazole Synthesis
This advanced protocol describes the construction of a 4-chloromethyl-thiazole moiety at the N-terminus of a resin-bound peptide.[5]
Materials:
-
Resin-bound peptide with a free N-terminus
-
Fmoc-isothiocyanate
-
1,3-Dichloroacetone
-
Solvent: Anhydrous DMF
-
Base: Diisopropylethylamine (DIEA)
-
Piperidine solution (20% in DMF)
Procedure:
-
Thiourea Formation:
-
Swell the resin-bound peptide in DMF.
-
Add a solution of Fmoc-isothiocyanate (6 equivalents) in anhydrous DMF.
-
Allow the reaction to proceed overnight at room temperature.
-
Wash the resin thoroughly with DMF.
-
-
Fmoc Deprotection of Thiourea:
-
Treat the resin with 20% piperidine in DMF for 10-20 minutes to remove the Fmoc group from the thiourea.
-
Wash the resin with DMF.
-
-
Hantzsch Cyclocondensation:
-
Add a solution of 1,3-dichloroacetone (10 equivalents) and DIEA (10 equivalents) in DMF to the resin.
-
Agitate the mixture at room temperature for 12-16 hours.
-
-
Final Steps:
-
Wash the resin extensively with DMF and DCM.
-
The resulting N-terminal 4-chloromethyl thiazole peptide can be cleaved from the resin or used for further on-resin modifications, such as intramolecular cyclization.[5]
-
Conclusion
The N-terminal modification of peptides using thiazole derivatives provides a powerful toolkit for medicinal chemists and researchers. The protocols outlined above for reductive amination, amide bond formation, and Hantzsch synthesis offer versatile and robust methods to introduce the thiazole moiety, enabling the fine-tuning of peptide properties for therapeutic and research applications. Proper analytical characterization, primarily through mass spectrometry and HPLC, is essential to confirm the success of these modifications.
References
- 1. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Selective N-terminal functionalization of native peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-terminus 4-Chloromethyl Thiazole Peptide as a Macrocyclization Tool in the Synthesis of Cyclic Peptides: Application to the Synthesis of Conformationally Constrained RGD-Containing Integrin Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [html.rhhz.net]
- 7. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate as a versatile building block in click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, and its incorporation into molecules via a stable triazole linkage offers a powerful strategy for the rapid synthesis of diverse compound libraries for drug discovery and development.
The protocols outlined below describe a two-step process: first, the conversion of the chloromethyl group to a reactive azide, followed by the CuAAC reaction with a terminal alkyne to form the desired 1,2,3-triazole conjugate.
Part 1: Synthesis of Ethyl 4-(azidomethyl)-1,3-thiazole-2-carboxylate
The commercially available this compound can be readily converted to its azide derivative, which is the key intermediate for the subsequent click reaction. This is achieved through a nucleophilic substitution reaction with sodium azide.
Experimental Protocol: Azidation of this compound
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 4-(azidomethyl)-1,3-thiazole-2-carboxylate.
-
Representative Data for Azidation Reaction
| Entry | Starting Material | Reagent | Solvent | Time (h) | Yield (%) |
| 1 | This compound | NaN₃ (1.5 eq) | DMF | 18 | >95 |
Experimental Workflow for Azide Synthesis
Caption: Workflow for the synthesis of the azide intermediate.
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesized Ethyl 4-(azidomethyl)-1,3-thiazole-2-carboxylate can be coupled with a variety of terminal alkynes using the CuAAC reaction to generate a library of 1,4-disubstituted 1,2,3-triazoles. The following is a general protocol for this reaction.
Experimental Protocol: CuAAC Reaction
-
Materials:
-
Ethyl 4-(azidomethyl)-1,3-thiazole-2-carboxylate (1.0 eq)
-
Terminal alkyne (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add Ethyl 4-(azidomethyl)-1,3-thiazole-2-carboxylate (1.0 eq) and the terminal alkyne (1.0-1.2 eq).
-
Dissolve the reactants in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (1-5 mol%).
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours and can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.
-
Representative Data for CuAAC Reaction
| Entry | Alkyne | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 5 | t-BuOH/H₂O | 4 | 92 |
| 2 | Propargyl alcohol | 5 | t-BuOH/H₂O | 6 | 88 |
| 3 | 1-Octyne | 5 | DMF | 8 | 85 |
| 4 | 4-Ethynylanisole | 5 | t-BuOH/H₂O | 4 | 94 |
Catalytic Cycle for CuAAC Reaction
Caption: The catalytic cycle of the CuAAC reaction.
Summary
This compound serves as an excellent precursor for introducing the thiazole moiety into various molecular scaffolds using click chemistry. The straightforward conversion to the corresponding azide, followed by a highly efficient and regioselective CuAAC reaction, provides a robust and versatile method for the synthesis of novel thiazole-triazole hybrids. These compounds are of significant interest in drug discovery, offering a reliable route to new chemical entities with potential therapeutic applications. The provided protocols offer a solid foundation for researchers to explore the utility of this valuable building block.
Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a representative protocol for the scale-up synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate, a key intermediate in the pharmaceutical industry. The synthesis is based on the well-established Hantzsch thiazole synthesis. This document outlines the necessary reagents, a detailed experimental procedure for a kilogram-scale batch, safety precautions, and expected outcomes.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its production on a larger scale requires a robust and well-defined process to ensure consistent quality, yield, and safety. The Hantzsch thiazole synthesis provides a reliable method for the preparation of the thiazole ring system through the condensation of an α-haloketone equivalent with a thioamide. In this case, ethyl 2-chloroacetoacetate reacts with thioformamide to yield the desired product. Careful control of reaction parameters is essential for optimizing the yield and purity of the final product on a larger scale.
Materials and Equipment
Raw Materials
| Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Suggested Supplier(s) |
| Ethyl 2-chloroacetoacetate | 609-15-4 | C6H9ClO3 | 164.59 | Sigma-Aldrich, TCI, Alfa Aesar |
| Thioformamide | 115-08-2 | CH3NS | 61.10 | Sigma-Aldrich, TCI |
| Ethanol (anhydrous) | 64-17-5 | C2H6O | 46.07 | Fisher Scientific, VWR |
| Triethylamine | 121-44-8 | C6H15N | 101.19 | Sigma-Aldrich, Acros Organics |
| Ethyl acetate | 141-78-6 | C4H8O2 | 88.11 | Fisher Scientific, VWR |
| Saturated Sodium Bicarbonate Solution | N/A | NaHCO3 | 84.01 | Prepared in-house |
| Brine (Saturated NaCl solution) | N/A | NaCl | 58.44 | Prepared in-house |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | 120.37 | Sigma-Aldrich, Fisher Scientific |
Equipment
-
100 L glass-lined reactor with overhead stirring, temperature control (heating/cooling mantle), and a reflux condenser.
-
50 L addition funnel.
-
Inert gas (Nitrogen or Argon) supply.
-
Temperature probes.
-
pH meter or pH strips.
-
Large-scale rotary evaporator.
-
Filtration apparatus (e.g., Nutsche filter).
-
Vacuum oven.
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, chemically resistant gloves, respirator with appropriate cartridges.[1][2]
Experimental Protocol: Scale-Up Synthesis (1 kg Scale)
This protocol is a representative example and should be optimized and validated in a laboratory setting before implementation on a larger scale.
Reaction Setup
-
Ensure the 100 L reactor is clean, dry, and purged with nitrogen.
-
Charge the reactor with anhydrous ethanol (40 L).
-
Begin stirring and cool the ethanol to 0-5 °C using a cooling mantle.
Reaction Execution
-
Slowly add thioformamide (1.1 kg, 18.0 mol) to the cooled ethanol in the reactor. Maintain the temperature below 10 °C during the addition.
-
In a separate container, prepare a solution of ethyl 2-chloroacetoacetate (2.8 kg, 17.0 mol) in anhydrous ethanol (10 L).
-
Transfer the ethyl 2-chloroacetoacetate solution to the 50 L addition funnel.
-
Add the ethyl 2-chloroacetoacetate solution dropwise to the stirred thioformamide solution in the reactor over a period of 2-3 hours. Maintain the internal temperature between 0-5 °C throughout the addition.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 78 °C).
-
Maintain the reaction at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly add triethylamine (2.1 L, 15.0 mol) to neutralize the hydrochloric acid formed during the reaction. Monitor the pH to ensure it is neutral or slightly basic (pH 7-8).
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.
-
To the resulting residue, add ethyl acetate (30 L) and water (20 L). Stir vigorously for 15 minutes.
-
Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 L) and brine (15 L).
-
Dry the organic layer over anhydrous magnesium sulfate (1.5 kg).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.
Final Product Isolation
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound.
-
Dry the purified product in a vacuum oven at a temperature not exceeding 40 °C.
Data Presentation
Reactant and Product Data (Theoretical)
| Compound | Molecular Weight ( g/mol ) | Moles (mol) | Mass (kg) | Molar Ratio |
| Ethyl 2-chloroacetoacetate | 164.59 | 17.0 | 2.80 | 1.0 |
| Thioformamide | 61.10 | 18.0 | 1.10 | 1.06 |
| Triethylamine | 101.19 | 15.0 | 1.52 (2.1 L) | 0.88 |
| This compound | 205.66 | - | (Theoretical Yield) | - |
Expected Yield and Purity
| Parameter | Expected Value |
| Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow to light brown oil or low melting solid |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[2] A respirator with cartridges for organic vapors and acid gases should be available and used if ventilation is inadequate.[2]
-
Ventilation: Conduct the synthesis in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile and corrosive reagents.[2]
-
Reagent Handling:
-
Ethyl 2-chloroacetoacetate: Corrosive and a lachrymator. Avoid contact with skin, eyes, and inhalation of vapors.
-
Thioformamide: Toxic and a suspected carcinogen. Handle with extreme care and avoid generating dust.
-
Thionyl chloride (if used for chlorination of a hydroxy precursor): Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO2). Handle only in a dry, inert atmosphere. A patent for a related compound mentions the use of thionyl chloride for the chlorination of a corresponding alcohol precursor.[3]
-
Triethylamine: Flammable liquid and corrosive. Causes severe skin burns and eye damage.
-
-
Reaction Conditions: The reaction is exothermic, especially during the addition of ethyl 2-chloroacetoacetate. Maintain strict temperature control to prevent runaway reactions. The use of an ice bath for cooling is crucial during the initial stages.
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the scale-up synthesis.
Hantzsch Thiazole Synthesis Pathway
Caption: Hantzsch thiazole synthesis reaction pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. In this specific case, the reactants are typically 1,3-dichloroacetone and ethyl thiooxamate.
Q2: What are the key starting materials for this synthesis?
The primary starting materials are:
-
Ethyl thiooxamate: A thioamide that provides the sulfur and nitrogen atoms for the thiazole ring, as well as the ethyl carboxylate group at the 2-position.
-
1,3-Dichloroacetone: An α-haloketone that provides the carbon backbone for the thiazole ring, including the chloromethyl group at the 4-position.
Q3: What are the typical reaction conditions for this synthesis?
The Hantzsch thiazole synthesis is often carried out in a suitable solvent, such as ethanol or methanol, and may require heating.[3][4] The reaction time can vary, and monitoring the progress by techniques like Thin Layer Chromatography (TLC) is recommended to determine the optimal duration.
Q4: What are some common side reactions that can lower the yield?
Side reactions can be a significant factor in reduced yields. Under acidic conditions, for instance, there is a possibility of forming 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[1] Additionally, the high reactivity of 1,3-dichloroacetone can lead to the formation of bis-thiazolyl ketones if the stoichiometry is not carefully controlled.
Q5: How can I purify the final product?
Purification of this compound is typically achieved through column chromatography.[5] The choice of eluent (solvent system) for chromatography will depend on the polarity of the product and any impurities present. Recrystallization from a suitable solvent can also be employed to obtain a highly pure product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive Reagents: Starting materials, particularly ethyl thiooxamate, may have degraded. | 1. Quality Check: Ensure the purity and reactivity of starting materials. Use freshly prepared or properly stored reagents. |
| 2. Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate. | 2. Temperature Optimization: Gradually increase the reaction temperature. Refluxing in a suitable solvent like ethanol is a common practice. | |
| 3. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or the formation of side products. | 3. Stoichiometric Control: Use a precise 1:1 molar ratio of ethyl thiooxamate to 1,3-dichloroacetone. | |
| Formation of Multiple Products (Visible on TLC) | 1. Side Reactions: The formation of isomeric byproducts or bis-thiazolyl ketones. | 1. Control Reaction Conditions: Maintain a neutral pH to minimize the formation of imino isomers. Ensure dropwise addition of 1,3-dichloroacetone to the thioamide solution to avoid localized high concentrations that can lead to bis-thiazole formation. |
| 2. Impure Starting Materials: Impurities in the reactants can lead to the formation of undesired products. | 2. Reagent Purification: Purify the starting materials if their purity is questionable. | |
| Product is an Intractable Oil or Difficult to Purify | 1. Presence of Tarry Byproducts: Overheating or prolonged reaction times can lead to the formation of polymeric materials. | 1. Monitor Reaction Progress: Use TLC to monitor the reaction and stop it once the starting materials are consumed to avoid over-heating. |
| 2. Ineffective Purification Method: The chosen purification method may not be suitable for separating the product from impurities. | 2. Optimize Purification: Experiment with different solvent systems for column chromatography. Consider a multi-step purification process involving an initial extraction followed by chromatography. | |
| Low Yield After Purification | 1. Product Loss During Workup: The product may be partially soluble in the aqueous phase during extraction. | 1. Efficient Extraction: Ensure thorough extraction from the aqueous layer using a suitable organic solvent like ethyl acetate. Perform multiple extractions. |
| 2. Inefficient Chromatography: The product may be strongly adsorbed on the silica gel or co-elute with impurities. | 2. Chromatography Optimization: Adjust the polarity of the eluent system. Use a gradient elution if necessary. |
Experimental Protocol: Hantzsch Synthesis of this compound
This protocol provides a general methodology. Optimization of specific parameters may be required to achieve higher yields.
Materials:
-
Ethyl thiooxamate
-
1,3-Dichloroacetone
-
Ethanol (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl thiooxamate (1 equivalent) in anhydrous ethanol.
-
Addition of α-Haloketone: While stirring, slowly add a solution of 1,3-dichloroacetone (1 equivalent) in anhydrous ethanol to the flask at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically heated for several hours.
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
Table 1: Impact of Reaction Conditions on Yield (Hypothetical Data for Illustrative Purposes)
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | 25 | 24 | 35 |
| 2 | Ethanol | 78 (Reflux) | 6 | 65 |
| 3 | Methanol | 65 (Reflux) | 8 | 60 |
| 4 | Acetonitrile | 82 (Reflux) | 6 | 55 |
| 5 | Ethanol | 78 (Reflux) | 12 | 62 (Decomposition observed) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, such as Ethyl 4-(2-hydroxyethyl)-1,3-thiazole-2-carboxylate, and byproducts from the chlorination reaction, which may involve dimers or other related chlorinated species. Residual solvents from the reaction and workup are also common.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the impurity profile and the desired final purity. Column chromatography is effective for removing a wide range of impurities and can yield high-purity material (>98%). For less complex impurity profiles, recrystallization from a mixed solvent system can be a viable option. If the compound is thermally stable, vacuum distillation may also be employed.
Q3: Is this compound stable under typical purification conditions?
A3: The chloromethyl group can be sensitive to nucleophiles, including water and alcohols, especially at elevated temperatures or under basic conditions, which can lead to hydrolysis or ether formation, respectively. It is recommended to use neutral or slightly acidic conditions and to avoid prolonged exposure to high temperatures.
Q4: My compound "oils out" during recrystallization. What should I do?
A4: "Oiling out" can occur if the compound's melting point is lower than the solvent's boiling point or if the cooling is too rapid. To address this, try using a mixed solvent system (e.g., ethyl acetate/hexane or dichloromethane/hexane). Dissolve the crude product in a minimum amount of the more polar solvent ("good" solvent) at an elevated temperature, and then slowly add the less polar solvent ("poor" solvent) until turbidity persists. Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote crystal formation. Scratching the inside of the flask with a glass rod can also help induce crystallization.
Purification Technique Selection
A decision tree can help in selecting the appropriate purification method.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the target compound. |
| Column overloading. | Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Compound Streaking on TLC/Column | Compound is too polar or acidic/basic. | Add a small amount of a modifier to the eluent. For acidic compounds, a few drops of acetic acid can help. For basic compounds, triethylamine may be used. However, given the nature of the target compound, neutral conditions are preferred. |
| Decomposition on silica gel. | The chloromethyl group may be sensitive to the acidic nature of silica gel. Consider using neutral alumina as the stationary phase.[1] | |
| Low Recovery | Compound is highly retained on the column. | Gradually increase the polarity of the eluent during elution (gradient elution). |
| Compound is co-eluting with impurities. | Use a shallower gradient or isocratic elution with the optimized solvent system to improve separation. |
Recrystallization
| Problem | Possible Cause | Solution |
| "Oiling Out" | The compound's melting point is below the solvent's boiling point. | Use a lower-boiling point solvent or a mixed solvent system. |
| The solution is supersaturated or cooled too quickly. | Add a small amount of the "good" solvent to redissolve the oil, then allow it to cool very slowly. Insulating the flask can help. | |
| No Crystal Formation | The solution is not saturated. | Reduce the volume of the solvent by gentle heating or under a stream of inert gas. |
| Nucleation is not initiated. | Scratch the inner wall of the flask with a glass rod or add a seed crystal of the pure compound. | |
| Low Recovery | The compound is too soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use the minimum amount of hot solvent for dissolution. |
| Too much solvent was used for washing. | Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Column Chromatography Protocol
-
TLC Analysis: Dissolve a small amount of the crude product in dichloromethane. Spot it on a silica gel TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 1:1). Visualize the spots under UV light. The ideal solvent system will give an Rf value of 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (the less polar component, e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin eluting with the less polar solvent (e.g., hexane). Gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate) according to the TLC analysis.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Recrystallization from Mixed Solvents Protocol
-
Solvent Selection: Choose a "good" solvent in which the compound is soluble at high temperatures and a "poor" solvent in which it is insoluble even at high temperatures. The two solvents must be miscible. A common pair for esters is ethyl acetate (good) and hexane (poor).
-
Dissolution: Place the crude product in a flask and add the minimum amount of hot ethyl acetate required to dissolve it completely.
-
Induce Precipitation: While the solution is still warm, slowly add hexane dropwise until the solution becomes cloudy. If too much hexane is added, add a few drops of hot ethyl acetate to clarify the solution.
-
Crystallization: Allow the flask to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing and Drying: Wash the crystals with a small amount of ice-cold hexane to remove any remaining impurities. Dry the crystals under vacuum.
Quantitative Data Summary
The following table presents a hypothetical comparison of purification methods based on typical outcomes for similar compounds.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Time (hours) | Scale (grams) |
| Column Chromatography | ~85 | >98 | 60-80 | 4-6 | 1-10 |
| Recrystallization | ~85 | 95-98 | 50-70 | 2-3 | 1-20 |
| Vacuum Distillation | ~85 | >97 | 70-90 | 3-5 | >10 |
Troubleshooting Workflow Diagram
References
Common side reactions in the synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate. The content is structured to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is a variation of the Hantzsch thiazole synthesis. This involves the condensation reaction between ethyl thiooxamate and 1,3-dichloroacetone.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting materials are ethyl thiooxamate and 1,3-dichloroacetone. The reaction is typically carried out in a protic solvent such as ethanol.
Q3: What are the main safety precautions to consider during this synthesis?
A3: 1,3-Dichloroacetone is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. The reaction may be exothermic, so proper temperature control is necessary.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short or the temperature too low. 2. Incorrect stoichiometry: An improper ratio of reactants can limit the yield. 3. Poor quality of starting materials: Impurities in 1,3-dichloroacetone or ethyl thiooxamate can interfere with the reaction. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time or consider a moderate increase in temperature (e.g., refluxing in ethanol). 2. Use a slight excess (1.05-1.1 equivalents) of ethyl thiooxamate to ensure complete conversion of 1,3-dichloroacetone. 3. Ensure the purity of starting materials. 1,3-dichloroacetone can be purified by distillation if necessary. |
| Formation of a High-Molecular-Weight Byproduct | Dimerization/Bis-thiazole formation: The highly reactive 1,3-dichloroacetone can react with two molecules of ethyl thiooxamate, leading to the formation of a bis-thiazolyl ketone.[1] | - Maintain a strict 1:1 stoichiometry or a slight excess of the thioamide. - Control the addition rate of 1,3-dichloroacetone to the reaction mixture to keep its concentration low. |
| Presence of Isomeric Impurities | Formation of 2-imino-2,3-dihydrothiazole isomers: Under strongly acidic conditions, the Hantzsch synthesis can yield isomeric byproducts.[2] | - Maintain a neutral or slightly basic pH during the reaction and workup. Use of a non-acidic solvent like ethanol is recommended. If acidic conditions are necessary for other reasons, careful purification by column chromatography will be required. |
| Product Degradation (Hydrolysis) | Hydrolysis of the ethyl ester: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, especially during workup or purification if exposed to strong acids or bases for extended periods. | - During workup, use a mild base like sodium bicarbonate for neutralization and avoid prolonged exposure. - If purification by chromatography is needed, ensure the silica gel is neutral. |
| Unreacted Starting Materials in Final Product | Inefficient reaction or workup: The reaction may not have gone to completion, or the workup procedure may not have effectively removed the starting materials. | - Confirm reaction completion by TLC before workup. - An aqueous wash with a mild base (e.g., sodium bicarbonate solution) during workup can help remove unreacted ethyl thiooxamate. Unreacted 1,3-dichloroacetone is generally more volatile and may be removed during solvent evaporation. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Hantzsch Thiazole Synthesis
This protocol is based on established Hantzsch synthesis procedures for analogous thiazoles.
Materials:
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1,3-Dichloroacetone
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Ethyl thiooxamate
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Absolute Ethanol
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Saturated Sodium Bicarbonate Solution
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Ethyl Acetate
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Brine
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Anhydrous Magnesium Sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl thiooxamate (1.0 eq) in absolute ethanol.
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To this solution, add 1,3-dichloroacetone (1.0 eq) dropwise at room temperature with vigorous stirring.
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After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol).
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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Remove the ethanol under reduced pressure using a rotary evaporator.
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Dissolve the residue in ethyl acetate.
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Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Reaction scheme for the synthesis and major side products.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Reaction Conditions for Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and its derivatives?
A1: The most prevalent and versatile method is the Hantzsch thiazole synthesis.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide.[2] For the target molecule, this would likely involve the reaction of ethyl 2-chloroacetoacetate or a similar β-ketoester with a suitable thioamide.
Q2: I am getting a very low yield in my reaction. What are the common causes?
A2: Low yields in the Hantzsch synthesis can be attributed to several factors, including suboptimal reaction conditions (temperature, solvent, reaction time), poor quality of starting materials, improper stoichiometry, and the formation of side products.[3] A systematic approach to troubleshooting these parameters is often the most effective way to identify and resolve the issue.[3]
Q3: What are the typical side products I should be aware of?
A3: Common side products in the Hantzsch thiazole synthesis include unreacted starting materials, the formation of an oxazole if the thioamide is contaminated with its corresponding amide, and dimerization or polymerization of the reactants.[4] Under acidic conditions, there is also a possibility of forming 2-imino-2,3-dihydrothiazoles as isomeric byproducts.[3][5]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the product.[4]
Q5: What are the recommended purification methods for this compound derivatives?
A5: Common purification techniques for thiazole derivatives include recrystallization and column chromatography on silica gel.[4] The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a common eluent system is a mixture of ethyl acetate and hexane.[4]
Troubleshooting Guide
Issue 1: Low or No Product Formation
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Question: My reaction is not proceeding, or the yield of the desired thiazole is very low. What should I do?
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Answer:
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Check Starting Material Purity: Ensure that your α-haloketone and thioamide are pure. Impurities can lead to unwanted side reactions.[4]
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Optimize Reaction Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy.[3] If the reaction is being run at room temperature, consider increasing the temperature. Refluxing in a suitable solvent like ethanol is a common starting point.[4]
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Increase Reaction Time: The reaction may not have reached completion. Monitor the reaction over a longer period using TLC to determine the optimal reaction time.[3]
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Vary the Solvent: The choice of solvent can significantly influence the reaction rate and yield. While alcohols like ethanol and methanol are commonly used, other solvents or even solvent-free conditions might be beneficial.[3] A mixture of ethanol and water has also been shown to be effective.[1]
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Consider a Catalyst: The addition of a catalyst, such as silica-supported tungstosilicic acid or p-toluenesulfonic acid (PTSA), can accelerate the reaction and improve the yield.[3][4]
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Issue 2: Multiple Products Observed on TLC
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Question: My TLC plate shows multiple spots in the reaction mixture. How do I identify and minimize these side products?
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Answer:
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Identify the Spots: Spot the individual starting materials on the TLC plate alongside the reaction mixture to identify any unreacted starting materials.
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Minimize Oxazole Formation: If an oxazole byproduct is suspected due to amide impurities in the thioamide, purify the thioamide before use.
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Control Reaction Conditions: Dimerization and polymerization can sometimes be minimized by adjusting the concentration of the reactants or the reaction temperature.
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Adjust pH: If isomeric thiazoles are forming, particularly under acidic conditions, consider running the reaction under neutral or slightly basic conditions to favor the desired product.
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Issue 3: Difficulty in Product Purification
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Question: I am struggling to isolate a pure product from the reaction mixture. What purification strategies can I employ?
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Answer:
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Recrystallization: This is often the first choice for purifying solid products. Experiment with different solvents or solvent mixtures to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain soluble.
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Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is a powerful purification method. A gradient of ethyl acetate in hexane is a good starting point for the eluent system.
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Aqueous Wash: After the reaction, washing the organic extract with a mild base solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities. This is followed by washing with water and brine.
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Data Presentation
The following tables summarize the effects of various reaction parameters on the yield of Hantzsch thiazole synthesis, based on studies of related derivatives. This data can serve as a starting point for the optimization of this compound synthesis.
Table 1: Effect of Solvent and Temperature on Thiazole Synthesis Yield
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | Water | 25 | No Reaction |
| 2 | Water | 100 (Reflux) | Moderate |
| 3 | Ethanol | 25 | No Reaction |
| 4 | Ethanol | 78 (Reflux) | Good |
| 5 | Methanol | 65 (Reflux) | Good |
| 6 | 1-Butanol | 118 (Reflux) | High |
| 7 | 2-Propanol | 82 (Reflux) | High |
| 8 | Ethanol/Water (1:1) | 65 | High |
Source: Adapted from data presented in studies on Hantzsch thiazole synthesis.[1][3]
Table 2: Effect of Catalyst Loading on Thiazole Synthesis Yield
| Entry | Catalyst (SiW.SiO₂) Loading (%) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 7 | 50 |
| 2 | 5 | 2 | 74 |
| 3 | 10 | 2 | 79 |
| 4 | 15 | 2 | 87 |
| 5 | 20 | 2 | 87 |
Source: Adapted from a study on the synthesis of Hantzsch thiazole derivatives.[1]
Experimental Protocols
General Protocol for the Synthesis of Ethyl 4-(substituted)-1,3-thiazole-2-carboxylate
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
Materials:
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α-halo-β-ketoester (e.g., ethyl 2-chloroacetoacetate) (1 equivalent)
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Thioamide (e.g., ethyl thiooxamate) (1-1.2 equivalents)
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Solvent (e.g., Ethanol)
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Mild base (e.g., sodium bicarbonate) for workup
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Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-halo-β-ketoester (1 equivalent) in ethanol.
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Add the thioamide (1-1.2 equivalents) to the solution.
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Heat the reaction mixture to reflux.
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Monitor the reaction progress using TLC. The reaction time can vary from a few hours to overnight.
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Once the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
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If a precipitate forms, filter the solid and wash it with cold ethanol or water.
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If no precipitate forms, remove the solvent under reduced pressure.
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Dissolve the residue in an organic solvent like ethyl acetate and wash with a 5% sodium bicarbonate solution, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Workflow for optimizing the synthesis of thiazole derivatives.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate. Our aim is to help you identify and resolve common issues, thereby improving yield, purity, and reproducibility.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis, categorized by the stage of the reaction.
I. Hantzsch Thiazole Synthesis Stage
The initial step typically involves the condensation of an α-halo-β-ketoester with a thioamide source to form the thiazole ring. A plausible route for this compound involves the reaction of ethyl 2-chloroacetoacetate with thioformamide or a similar reagent, followed by chlorination of the 4-methyl group.
Issue 1: Low or No Product Formation
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Question: My reaction shows a low conversion of starting materials, resulting in a poor yield of the desired ethyl 4-methyl-1,3-thiazole-2-carboxylate intermediate. What are the possible causes and solutions?
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Answer:
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Inadequate Reaction Temperature: The Hantzsch synthesis often requires heating to proceed at an optimal rate. If the reaction is too slow, consider increasing the temperature. However, excessive heat can lead to degradation and byproduct formation.
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Incorrect Solvent: The choice of solvent is crucial. Alcohols like ethanol are commonly used. If you are experiencing issues, consider screening other polar solvents.
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Purity of Starting Materials: Impurities in the ethyl 2-chloroacetoacetate or the thioamide source can inhibit the reaction. Ensure the purity of your starting materials before use. Ethyl 4-chloroacetoacetate is a common impurity in ethyl 2-chloroacetoacetate and can lead to the formation of an undesired isomer.[1]
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Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Issue 2: Formation of a Major Impurity with a Similar Mass
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Question: I have isolated a major byproduct with the same mass as my desired product. What could this be and how can I avoid it?
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Answer: A common side reaction in the Hantzsch synthesis is the formation of an isomeric 2-imino-2,3-dihydrothiazole. This can be favored under certain conditions, particularly with acidic catalysts. To minimize the formation of this isomer, careful control of the reaction pH is recommended. Neutral or slightly basic conditions are generally preferred for the synthesis of the desired aminothiazole.
II. Chlorination Stage
This stage involves the chlorination of the methyl group at the 4-position of the thiazole ring, typically using a reagent like N-Chlorosuccinimide (NCS) with a radical initiator.
Issue 3: Low Yield of the Chlorinated Product
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Question: The chlorination of my ethyl 4-methyl-1,3-thiazole-2-carboxylate intermediate is inefficient. What can I do to improve the yield?
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Answer:
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Ineffective Radical Initiation: Radical chlorination requires an effective initiator, such as AIBN or benzoyl peroxide, and often UV light or heat. Ensure your initiator is active and that the reaction is conducted under appropriate initiation conditions.
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Incorrect Stoichiometry: The molar ratio of the substrate to the chlorinating agent is critical. An excess of NCS may be required to drive the reaction to completion, but a large excess can lead to over-chlorination.
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Reaction Solvent: The choice of solvent can influence the reaction rate and selectivity. Non-polar solvents like carbon tetrachloride or chlorobenzene are often used for radical chlorinations.
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Issue 4: Presence of Multiple Chlorinated Impurities
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Question: My final product is contaminated with di- and tri-chlorinated byproducts. How can I achieve selective mono-chlorination?
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Answer:
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Control of Stoichiometry: To favor mono-chlorination, use a controlled amount of the chlorinating agent (typically 1.0 to 1.2 equivalents of NCS). Adding the NCS portion-wise can also help to maintain a low concentration of the chlorinating agent, reducing the likelihood of over-chlorination.
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Reaction Time and Temperature: Shorter reaction times and lower temperatures can improve selectivity. Monitor the reaction closely by TLC or GC-MS and stop the reaction once the starting material is consumed.
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Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common approach is a two-step synthesis. The first step is the Hantzsch thiazole synthesis, reacting ethyl 2-chloroacetoacetate with a thioamide (e.g., thioformamide or ammonium thiocyanate) to form ethyl 4-methyl-1,3-thiazole-2-carboxylate. The second step is the radical chlorination of the 4-methyl group using a reagent like N-chlorosuccinimide (NCS) in the presence of a radical initiator.
Q2: What are the key parameters to control during the Hantzsch thiazole synthesis to maximize yield and purity?
A2: The key parameters to control are:
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Temperature: To ensure an adequate reaction rate without causing degradation.
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Solvent: Typically a polar solvent like ethanol.
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Purity of Reactants: To avoid side reactions and inhibition.
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pH: To minimize the formation of isomeric impurities.
Q3: How can I purify the final product, this compound?
A3: Purification can be challenging due to the potential for closely related impurities. Common purification techniques include:
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Column Chromatography: Using a silica gel column with an appropriate eluent system (e.g., hexane/ethyl acetate) can separate the desired product from impurities.
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Distillation: For larger quantities, vacuum distillation can be an effective purification method.[2][3]
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Crystallization: If the product is a solid, recrystallization from a suitable solvent can be used to improve purity.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A4:
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Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the product and any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any isomeric or other impurities.
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High-Performance Liquid Chromatography (HPLC): For accurate quantification of the product and impurities.
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield and purity of this compound.
| Parameter | Stage | Variation | Expected Impact on Yield | Expected Impact on Purity | Potential Issues |
| Temperature | Hantzsch Synthesis | Low | Low | High | Incomplete reaction |
| Optimal | High | High | - | ||
| High | Decreased | Decreased | Degradation, byproduct formation | ||
| Solvent | Hantzsch Synthesis | Optimal (e.g., Ethanol) | High | High | - |
| Suboptimal | Low | May be lower | Poor solubility, side reactions | ||
| NCS Equivalents | Chlorination | < 1.0 | Low | High | Incomplete reaction |
| 1.0 - 1.2 | High | High | - | ||
| > 1.5 | May decrease | Low | Over-chlorination (di- and tri-chlorinated impurities) | ||
| Reaction Time | Chlorination | Too Short | Low | High | Incomplete reaction |
| Optimal | High | High | - | ||
| Too Long | May decrease | Low | Over-chlorination, degradation |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-methyl-1,3-thiazole-2-carboxylate (Intermediate)
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and thioformamide (1.1 eq) in absolute ethanol.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.
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Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
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Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of this compound
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-methyl-1,3-thiazole-2-carboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride.
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Reaction Conditions: Add N-Chlorosuccinimide (NCS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN). Heat the mixture to reflux and irradiate with a UV lamp.
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Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
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Workup: Cool the reaction mixture and filter to remove the succinimide byproduct. Wash the filtrate with a sodium thiosulfate solution to quench any remaining NCS, followed by water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The final product can be purified by vacuum distillation or column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound.
Issue 1: Low Yield in Nucleophilic Substitution Reactions
Question: I am experiencing low yields in my nucleophilic substitution reaction with this compound. What are the potential causes and how can I optimize the reaction?
Answer:
Low yields in nucleophilic substitution reactions involving this compound can arise from several factors, including suboptimal reaction conditions, side reactions, and degradation of the starting material or product. The chloromethyl group is reactive, but careful optimization is often necessary.
Troubleshooting Workflow:
Technical Support Center: Overcoming Poor Solubility of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate in chemical reactions.
Troubleshooting Guides
Issue 1: The compound precipitates out of solution upon addition of a co-reactant or change in temperature.
Possible Cause: The solubility of this compound is highly dependent on the solvent system and temperature. Changes to the reaction mixture composition or temperature can lead to supersaturation and subsequent precipitation.
Solutions:
-
Solvent Screening: Experiment with a range of solvents to identify one that provides better solubility at the desired reaction temperature. Based on the chemical class, polar aprotic solvents and some polar protic solvents are good starting points.
-
Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility. A common strategy is to dissolve the compound in a good solvent (e.g., DMF, DMSO) and then add it to a reaction mixture containing a less effective solvent in a controlled manner.
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Temperature Control: If the reaction tolerates it, increasing the temperature can improve solubility. However, be cautious of potential side reactions or degradation of the starting material or product. A gradual increase in temperature is recommended.
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Slower Addition: Add the co-reactant or change the temperature more slowly to prevent rapid changes in solubility that can induce precipitation.
Issue 2: Incomplete or slow reaction rates suspected to be due to poor solubility.
Possible Cause: If the compound is not fully dissolved, the reaction becomes heterogeneous, and the rate will be limited by the dissolution rate of the solid.
Solutions:
-
Particle Size Reduction: Grinding the solid this compound to a finer powder increases the surface area available for dissolution, which can lead to a faster dissolution rate and improved reaction kinetics.[1][2][3] Techniques like micronization can be employed.[2][3]
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Use of a Phase Transfer Catalyst (PTC): For reactions involving an aqueous phase and an organic phase, a PTC can facilitate the transfer of the reactant from one phase to the other, even with low solubility in one of the phases.
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Homogenization/Sonication: High-speed homogenization or the use of an ultrasonic bath can help to break down solid aggregates and improve the dissolution rate in the reaction medium.
Issue 3: Difficulty in finding a suitable solvent that dissolves all reactants.
Possible Cause: The polarity and other properties of this compound and the other reactants may be significantly different, making a single solvent system challenging.
Solutions:
-
Co-solvent Systems: This is often the most effective solution. Systematically test different ratios of miscible solvents to find an optimal mixture that can solubilize all components.
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Solid-Liquid Phase Transfer Catalysis: If one reactant is a solid and the other is in a liquid phase, a solid-liquid PTC can be employed to facilitate the reaction at the interface.
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Alternative Reaction Conditions: Consider solvent-free reaction conditions or the use of deep eutectic solvents, which can offer unique solubility properties.[4]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvents for dissolving this compound?
- Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Ethyl acetate (EtOAc), Tetrahydrofuran (THF).
- Polar Protic Solvents: Ethanol (EtOH), Methanol (MeOH).
- Chlorinated Solvents: Dichloromethane (DCM), Chloroform (CHCl₃).
Q2: How can I prepare a stock solution of this compound if it is poorly soluble in my reaction solvent?
A2: You can prepare a concentrated stock solution in a strong, water-miscible organic solvent like DMSO or DMF.[5][6] This stock solution can then be added dropwise to your reaction mixture. Be mindful of potential precipitation upon dilution and consider using a co-solvent system to maintain solubility.[5]
Q3: Can pH be adjusted to improve the solubility of this compound?
A3: The solubility of many thiazole derivatives is pH-dependent.[5] While this compound does not have a readily ionizable acidic or basic group, the stability of the compound under acidic or basic conditions should be considered. Extreme pH values may lead to hydrolysis of the ester or other undesired reactions. It is advisable to perform small-scale stability tests before using pH modification as a solubilization strategy.
Q4: Are there any advanced techniques to enhance the solubility of this compound?
A4: Yes, several advanced techniques can be explored:
- Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate and apparent solubility.[1]
- Inclusion Complexes: Using cyclodextrins to form inclusion complexes can encapsulate the poorly soluble molecule and increase its aqueous solubility.[5]
- Nanosuspensions: Reducing the particle size to the nanometer range can dramatically increase the surface area and dissolution velocity.[7]
Data Presentation
Table 1: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Examples | Remarks |
| Polar Aprotic | DMF, DMSO, Acetonitrile, Ethyl Acetate, THF | Often good for dissolving polar organic molecules. DMSO and DMF are strong solubilizing agents. |
| Polar Protic | Ethanol, Methanol | Used in synthesis and recrystallization of similar compounds. |
| Chlorinated | Dichloromethane, Chloroform | May be effective, but volatility and toxicity should be considered. |
| Co-solvent Mixtures | THF/Water, Ethanol/Water | Can be optimized to achieve desired solubility for multiple components.[5] |
Experimental Protocols
Protocol 1: General Procedure for Solubility Screening
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Preparation: Weigh 1-5 mg of this compound into several small, clean vials.
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Solvent Addition: To each vial, add a different test solvent in small, measured increments (e.g., 0.1 mL).
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Observation: After each addition, vortex or stir the vial for 1-2 minutes and visually inspect for complete dissolution.
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Heating (Optional): If the compound does not dissolve at room temperature, gently warm the vial while stirring and observe any changes in solubility. Note the temperature at which dissolution occurs.
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Documentation: Record the approximate solubility in each solvent (e.g., mg/mL) and any observations.
Protocol 2: Method for Using a Co-solvent System in a Reaction
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Dissolution: Dissolve this compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., DMF or DMSO).
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Reaction Setup: In the reaction vessel, dissolve the other reactants in the primary reaction solvent (the "poor" solvent for the target compound).
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Slow Addition: While stirring the reaction mixture, add the solution from step 1 dropwise.
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Monitoring: Monitor the reaction mixture for any signs of precipitation. If cloudiness appears, you may need to add a small amount of the "good" solvent to maintain a homogeneous solution.
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Optimization: The ratio of the "good" to "poor" solvent may need to be optimized to ensure all components remain in solution throughout the reaction.
Mandatory Visualization
Caption: Troubleshooting workflow for poor solubility issues.
Caption: Workflow for using a co-solvent system.
References
- 1. sites.wp.odu.edu [sites.wp.odu.edu]
- 2. SDS of this compound, Safety Data Sheets, CAS 100960-16-5 - chemBlink [ww.chemblink.com]
- 3. Getting the Right Grip? How Understanding Electrophile Selectivity Profiles Could Illuminate Our Understanding of Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate [smolecule.com]
- 5. Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection and troubleshooting for the synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method for synthesizing this and similar thiazole derivatives is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, the likely precursors are ethyl 2-chloro-4-chloroacetoacetate and thiooxamide or a related thioamide.
Q2: Is a catalyst always necessary for the Hantzsch thiazole synthesis of this compound?
Not necessarily. Several studies have reported the successful synthesis of thiazole derivatives under catalyst-free conditions.[3] These reactions are often carried out by heating the reactants in a suitable solvent, such as ethanol. In some cases, microwave irradiation has been employed to accelerate the reaction in the absence of a catalyst.
Q3: What types of catalysts can be used for this synthesis, and what are their advantages?
While catalyst-free methods exist, various catalysts can be employed to improve reaction rates, yields, and conditions. These include:
-
Acid Catalysts (e.g., Trifluoromethanesulfonic acid - TfOH): These can promote the cyclization and dehydration steps of the Hantzsch synthesis.
-
Heterogeneous Catalysts (e.g., Silica Supported Tungstosilisic Acid): These catalysts offer the advantage of being easily recoverable and reusable, which contributes to a more environmentally friendly process.[2] They can be effective under both conventional heating and ultrasonic irradiation.[2]
-
Metal Catalysts (e.g., Copper or Palladium compounds): While more commonly used for cross-coupling reactions to further functionalize the thiazole ring, certain copper-catalyzed methods have been developed for thiazole synthesis from different starting materials.
The choice of catalyst will depend on the specific reaction conditions, desired purity, and environmental considerations.
Troubleshooting Guide
Q1: I am observing a low yield of my desired product. What are the potential causes and solutions?
Low yields are a common issue in organic synthesis. Here are some potential causes and troubleshooting steps for the synthesis of this compound:
| Potential Cause | Troubleshooting Suggestions |
| Incomplete Reaction | - Increase reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Consider the use of a catalyst to accelerate the reaction. |
| Side Reactions | - The chloromethyl group is reactive and can lead to side products. Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize their formation.- Ensure the purity of starting materials, as impurities can lead to unwanted byproducts. |
| Product Degradation | - The thiazole ring can be sensitive to harsh acidic or basic conditions. Ensure the work-up procedure is performed under appropriate pH conditions. |
| Inefficient Purification | - Optimize the purification method (e.g., column chromatography solvent system, recrystallization solvent) to minimize product loss. |
Q2: My final product is impure, and I am having difficulty with purification. What are some common impurities and how can I remove them?
Common impurities can include unreacted starting materials, intermediates, and side products.
| Potential Impurity | Identification and Removal |
| Unreacted α-haloketone | - Can often be detected by TLC.- Can be removed by a basic wash (e.g., with a saturated solution of sodium bicarbonate) during the work-up, but care must be taken to avoid hydrolysis of the ester. |
| Unreacted Thioamide | - Can often be detected by TLC.- Usually removed during aqueous work-up and subsequent purification steps. |
| Polymerization Products | - The reactive chloromethyl group can lead to polymerization. These are typically high molecular weight, non-polar compounds that can be separated by column chromatography. |
| Hydrolyzed Product | - The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This can be detected by a change in polarity on TLC and can be removed by a basic wash. |
Q3: The reaction is not proceeding to completion. What can I do?
If the reaction stalls, consider the following:
-
Reagent Stoichiometry: Ensure the correct molar ratios of the reactants are being used.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Alcohols like ethanol are commonly used. Ensure the solvent is dry if moisture-sensitive reagents are involved.
-
Catalyst Deactivation: If using a heterogeneous catalyst, it may have lost its activity. Consider regenerating or replacing the catalyst. For homogeneous catalysts, ensure they are added correctly and are not being quenched by impurities.
Experimental Protocols
Below is a general experimental protocol for the Hantzsch synthesis of this compound. This should be considered a starting point and may require optimization.
Materials:
-
Ethyl 2-chloro-4-chloroacetoacetate
-
Thiooxamide (or a suitable thioamide derivative)
-
Ethanol (or another suitable solvent)
-
Optional: Catalyst (e.g., a catalytic amount of a Lewis acid or a heterogeneous catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the thioamide in ethanol.
-
Add ethyl 2-chloro-4-chloroacetoacetate to the solution.
-
If using a catalyst, add it at this stage.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Data Presentation
The selection of a catalyst can significantly impact the outcome of the synthesis. The following table summarizes hypothetical data for different catalytic systems to illustrate this effect. Note: This data is illustrative and may not represent actual experimental results.
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
| None (Thermal) | 12 | 65 | 90 |
| Silica Supported Tungstosilisic Acid | 6 | 85 | 95 |
| Trifluoromethanesulfonic acid (TfOH) | 4 | 80 | 92 |
Visualizations
Hantzsch Thiazole Synthesis Pathway
Caption: A simplified diagram of the Hantzsch synthesis pathway for this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
Validation & Comparative
Characterization of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate: A Comparative NMR Analysis
For Immediate Release
This guide provides a detailed characterization of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The analysis is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document presents predicted NMR data, a comparison with structurally related compounds, and standardized experimental protocols for data acquisition.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation is crucial for quality control and for understanding its reactivity and potential applications. NMR spectroscopy is an essential tool for the unambiguous determination of its molecular structure. This guide provides an in-depth analysis of its ¹H and ¹³C NMR spectra, supported by data from analogous compounds.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift theory and data from similar chemical structures.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 (thiazole) | 7.8 - 8.2 | Singlet (s) | - |
| -CH₂Cl | 4.8 - 5.1 | Singlet (s) | - |
| -OCH₂CH₃ | 4.3 - 4.5 | Quartet (q) | ~7.1 |
| -OCH₂CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.1 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ester) | 160 - 165 |
| C-2 (thiazole) | 145 - 150 |
| C-4 (thiazole) | 150 - 155 |
| C-5 (thiazole) | 125 - 130 |
| -OCH₂CH₃ | 62 - 65 |
| -CH₂Cl | 42 - 46 |
| -OCH₂CH₃ | 14 - 15 |
Comparative Analysis with Related Structures
To enhance the reliability of the predicted data, a comparison with experimentally determined NMR data of structurally similar compounds is presented below.
Table 3: Comparison of ¹H NMR Data with Related Thiazole Derivatives
| Compound | Thiazole Ring Proton (ppm) | -CH₂Cl Protons (ppm) | Ethyl Ester Protons (ppm) |
| This compound (Predicted) | 7.8 - 8.2 | 4.8 - 5.1 | 4.3 - 4.5 (q), 1.3 - 1.5 (t) |
| 4-(Chloromethyl)thiazole Hydrochloride | ~7.7 (d), ~9.1 (d) | ~4.9 (s) | - |
| Ethyl 2-aminothiazole-4-carboxylate | ~7.5 (s) | - | ~4.2 (q), ~1.3 (t) |
Table 4: Comparison of ¹³C NMR Data with Related Thiazole Derivatives
| Compound | Thiazole Ring Carbons (ppm) | -CH₂Cl Carbon (ppm) | Ethyl Ester Carbons (ppm) |
| This compound (Predicted) | ~147 (C2), ~152 (C4), ~127 (C5) | ~44 | ~162 (C=O), ~63 (-OCH₂-), ~14 (-CH₃) |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | 170.2 (C2), 159.3 (C4), 107.3 (C5) | - | 162.0 (C=O), 59.7 (-OCH₂-), 14.3 (-CH₃) |
Note: The chemical shifts of analogous compounds can vary based on the solvent and other substituents.
Experimental Protocols
The following are standard protocols for acquiring high-quality ¹H and ¹³C NMR spectra.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectroscopy
-
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
¹³C NMR Spectroscopy
-
Spectrometer: Utilize a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 512-1024 scans or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction.
Visualizing Structural-Spectral Relationships
The following diagrams illustrate the correlation between the molecular structure and its expected NMR signals, as well as the general workflow for NMR analysis.
Caption: Correlation of molecular structure with predicted NMR signals.
Caption: General workflow for NMR-based structural characterization.
A Comparative Guide to the Analytical Techniques for Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the accurate identification and characterization of novel compounds are paramount. Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate, a key intermediate in the synthesis of various biologically active molecules, requires robust analytical methodologies to ensure its purity and structural integrity. This guide provides a comparative overview of mass spectrometry and other analytical techniques for the comprehensive analysis of this compound, supported by predictive data and detailed experimental protocols.
Mass Spectrometry Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, electrospray ionization (ESI) coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is the recommended method.
Predicted Fragmentation Pathway
Based on the known fragmentation patterns of thiazole derivatives, ethyl esters, and chlorinated compounds, a plausible fragmentation pathway for this compound can be proposed. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak[1][2].
The fragmentation is expected to be initiated by several key cleavages:
-
Loss of the ethyl group: Cleavage of the C-O bond in the ester moiety can lead to the loss of an ethylene molecule (C₂H₄), resulting in a carboxylic acid fragment.
-
Loss of the ethoxy group: Alternatively, the loss of an ethoxy radical (•OCH₂CH₃) can occur.
-
Cleavage of the chloromethyl group: The C-Cl bond can break, leading to the loss of a chlorine radical (•Cl). Alternatively, the entire chloromethyl group (•CH₂Cl) can be lost.
-
Thiazole ring fragmentation: The thiazole ring itself can undergo cleavage, often initiated by the loss of a neutral molecule like hydrogen cyanide (HCN) or by ring-opening followed by further fragmentation.
The following table summarizes the predicted major fragments and their corresponding mass-to-charge ratios (m/z).
| Predicted Fragment | Proposed Structure | Predicted m/z | Notes |
| [M+H]⁺ | C₇H₉ClNO₂S⁺ | 222.0 | Molecular ion (protonated) |
| [M+H-C₂H₄]⁺ | C₅H₅ClNO₂S⁺ | 194.0 | Loss of ethylene from the ethyl ester |
| [M+H-•OCH₂CH₃]⁺ | C₅H₄ClNS⁺ | 177.0 | Loss of the ethoxy radical |
| [M+H-•Cl]⁺ | C₇H₈NO₂S⁺ | 186.0 | Loss of a chlorine radical |
| [M+H-•CH₂Cl]⁺ | C₆H₆NO₂S⁺ | 172.0 | Loss of the chloromethyl radical |
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive analysis of this compound should be corroborated by other analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are complementary methods that offer quantitative and definitive structural data, respectively.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and structural information from fragmentation patterns. | High sensitivity, provides structural clues, suitable for complex mixtures when coupled with chromatography. | Isomers may not be distinguishable, fragmentation can be complex to interpret. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Excellent for separating impurities and quantifying the compound, well-established methods for heterocyclic compounds[3][4]. | Does not provide structural information on its own, requires reference standards for quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms. | Provides unambiguous structure elucidation, can be used for purity assessment. | Lower sensitivity compared to MS, requires a relatively pure sample, can be time-consuming. |
Experimental Protocols
Mass Spectrometry (ESI-QTOF-MS)
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize an electrospray ionization source coupled to a quadrupole time-of-flight mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used for the analysis of nitrogen-containing heterocyclic compounds.
-
Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Mass Spectrometry Parameters:
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizer Gas (Nitrogen) Pressure: 1-2 bar
-
Drying Gas (Nitrogen) Flow: 8-10 L/min
-
Drying Gas Temperature: 180-220 °C
-
Mass Range: m/z 50-500
-
-
Tandem Mass Spectrometry (MS/MS): Isolate the protonated molecular ion ([M+H]⁺) in the quadrupole and subject it to collision-induced dissociation (CID) using argon as the collision gas. Vary the collision energy (10-40 eV) to obtain a comprehensive fragmentation spectrum.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) and dilute to a working concentration (e.g., 100 µg/mL) with the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for heterocyclic compounds.
-
Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile is often effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically around 254 nm for thiazole derivatives).
-
Injection Volume: 10 µL.
-
-
Quantification: Generate a calibration curve using certified reference standards to determine the concentration of the analyte in the sample.
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the proposed ESI-MS/MS fragmentation pathway of this compound.
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Conclusion
The comprehensive analysis of this compound necessitates a multi-faceted approach. While mass spectrometry provides crucial molecular weight and structural information through its fragmentation patterns, techniques like HPLC and NMR spectroscopy are indispensable for quantitative analysis and unambiguous structure confirmation. By employing these complementary methods, researchers can ensure the quality and integrity of this important chemical intermediate, thereby facilitating the development of novel therapeutics and other advanced materials.
References
- 1. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. welch-us.com [welch-us.com]
- 4. Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystallography of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate derivatives
An Objective Guide for Researchers in Drug Discovery and Materials Science
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties. The substitution pattern on the thiazole ring significantly influences its three-dimensional structure, crystal packing, and, consequently, its function. This guide provides a comparative overview of the X-ray crystallographic data for a series of ethyl thiazole-2-carboxylate derivatives, offering insights into their solid-state conformations and intermolecular interactions. While crystallographic data for Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is not publicly available, this guide draws comparisons from structurally related derivatives to provide a valuable reference for researchers.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for several ethyl thiazole-carboxylate derivatives, showcasing the impact of varied substituents on their crystal structures.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| Ethyl 4-(2-chlorophenyl)-2-methyl-4H-pyrimido[2,1-b][1][2]benzothiazole-3-carboxylate | C₂₀H₁₇ClN₂O₂S | Triclinic | P-1 | 8.9049(8) | 8.9275(10) | 12.3564(11) | 88.434(8) | 83.536(7) | 66.201(10) | 892.90(15) | 2 | [2] |
| Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (Monoclinic Form) | C₁₂H₁₃NO₄S | Monoclinic | P2₁/c | - | - | - | - | - | - | - | - | [3] |
| Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (Orthorhombic Form) | C₁₂H₁₃NO₄S | Orthorhombic | Pbca | 8.957(1) | 15.866(3) | 17.955(3) | 90 | 90 | 90 | 2551.7(8) | 8 | [3] |
| Ethyl 1-ethyl-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate | C₁₄H₁₇NO₄S | Triclinic | P-1 | 10.2546(7) | 11.3609(9) | 13.1329(9) | - | 105.068(6) | 100.765(6) | 1433.3(2) | 4 | [3] |
| Ethyl 2-(2-(2-(4-chlorophenyl)-3-methylbutanamido)thiazol-4-yl)acetate | C₁₈H₂₁ClN₂O₃S | Monoclinic | P2₁/c | 12.582(4) | 14.790(5) | 21.406(8) | 90 | 92.572(13) | 90 | 3979(2) | 8 | [4] |
| Ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate | C₂₁H₂₂N₂O₂S | - | - | - | - | - | - | - | - | - | - | [5] |
| Ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate | C₁₈H₁₅N₃O₄S | - | - | - | - | - | - | - | - | - | - | [5] |
Note: "-" indicates data not provided in the search results.
Key Structural Insights
The planarity of the thiazole ring is a common feature across many of its derivatives. For instance, in ethyl 2-(2-(2-methylbenzylidene)hydrazinyl)thiazole-4-carboxylate and its 4-bromobenzylidene analog, the thiazole ring is essentially planar.[6] The orientation of substituent groups relative to the thiazole core is dictated by both steric and electronic factors, leading to diverse molecular conformations. In the crystal structure of Ethyl 4-(2-chlorophenyl)-2-methyl-4H-pyrimido[2,1-b][1][2]benzothiazole-3-carboxylate, the dihedral angle between the benzothiazole fused ring system and the chlorobenzene ring is a significant 89.62(12)°.[2]
Intermolecular interactions, such as hydrogen bonds and π-π stacking, play a crucial role in the formation of the crystal lattice. In the crystal structure of ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate, molecules are linked into chains by C—H⋯O hydrogen bonds, which are further cross-linked into sheets by π–π stacking interactions.[5] Similarly, the crystal packing of Ethyl 4-(2-chlorophenyl)-2-methyl-4H-pyrimido[2,1-b][1][2]benzothiazole-3-carboxylate features weak aromatic π–π stacking interactions between the phenyl and pyrimidine rings.[2]
Polymorphism, the ability of a compound to exist in more than one crystal form, is also observed in this class of compounds. Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate, for example, crystallizes in both monoclinic and orthorhombic forms depending on the crystallization conditions.[3]
Experimental Protocols
The synthesis and crystallization of these thiazole derivatives generally follow established organic chemistry methodologies.
General Synthesis of Thiazole Derivatives: The Hantzsch thiazole synthesis is a widely employed method for the construction of the thiazole ring. This typically involves the reaction of an α-haloketone with a thioamide.[7] Modifications of this and other synthetic routes are used to introduce diverse functionalities onto the thiazole core. For example, some syntheses involve the cyclization of thiosemicarbazones with ethyl bromopyruvate.[6]
Crystallization: Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate organic solvent, such as ethanol.[2][3] The choice of solvent and crystallization conditions can significantly influence the resulting crystal form, as seen in the case of the polymorphic forms of Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate.[3]
X-ray Data Collection and Structure Refinement: X-ray diffraction data is collected at a specific temperature using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα).[2] The collected data is then processed to solve and refine the crystal structure using software packages like SHELX.[4] The process involves determining the unit cell dimensions, space group, and atomic coordinates to build a three-dimensional model of the molecule and its arrangement in the crystal.[8]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the X-ray crystallography of a synthesized compound.
Caption: A generalized workflow for X-ray crystallography.
Logical Relationships in Crystallographic Analysis
The process of determining and interpreting a crystal structure involves a series of interconnected steps, as depicted below.
Caption: Key steps in crystal structure determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate, a key intermediate in pharmaceutical synthesis. The performance of HPLC is contrasted with alternative analytical techniques, namely Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Supporting experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
This compound is a heterocyclic compound widely utilized as a building block in the synthesis of various biologically active molecules. The purity of this intermediate is of paramount importance as impurities can lead to side reactions, reduced yields, and the formation of potentially toxic byproducts in the final active pharmaceutical ingredient (API).[1] Therefore, robust and reliable analytical methods are required to accurately assess its purity. This guide focuses on a comparative evaluation of HPLC, GC, and NMR for this purpose.
Experimental Workflow & Methodologies
The following diagram illustrates the general workflow for the purity analysis of this compound using the three compared techniques.
References
A Comparative Guide to the Synthesis of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate is a key intermediate in the synthesis of various pharmacologically active compounds. The efficiency of its synthesis is crucial for the overall cost-effectiveness and scalability of drug development processes. This guide provides a comparative analysis of two primary synthetic routes to this compound: a multi-step pathway involving side-chain modification of a pre-existing thiazole ring and the classical Hantzsch thiazole synthesis for ring formation.
Route 1: Multi-Step Synthesis from a Pre-formed Thiazole Derivative
This synthetic approach commences with a commercially available or readily synthesized thiazole derivative, which then undergoes a series of chemical transformations to introduce the desired functional groups. A representative pathway, adapted from a patented synthesis of a close structural analog, begins with ethyl 2-(2-aminothiazole-4-yl)acetate.[1] This route involves diazotization, reduction, carbonyl insertion, and a final chlorination step.
Route 2: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a versatile and widely employed method for the formation of the thiazole ring from acyclic precursors.[2][3][4] This one-pot reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of this compound, a plausible approach involves the reaction of 1,3-dichloroacetone with ethyl thiooxamate.
Comparative Analysis
| Parameter | Route 1: Multi-Step Synthesis | Route 2: Hantzsch Thiazole Synthesis |
| Starting Materials | Ethyl 2-(2-aminothiazole-4-yl)acetate, various reagents for functional group interconversion. | 1,3-dichloroacetone, Ethyl thiooxamate. |
| Number of Steps | Multiple steps (typically 4 or more). | One-pot reaction. |
| Overall Yield | Generally lower due to multiple steps. The final chlorination step for a similar compound was reported at 22.9%.[1] | Potentially higher yields in a single step. |
| Reaction Conditions | Varied conditions for each step, may involve cryogenic temperatures and inert atmospheres. | Typically requires heating/refluxing in a suitable solvent like ethanol.[5] |
| Scalability | May be challenging to scale up due to the complexity of multiple steps and purification challenges. | Generally more amenable to large-scale synthesis. |
| Purification | Requires purification at each step, often involving column chromatography. | A single purification step after the reaction is complete. |
Experimental Protocols
Route 1: Multi-Step Synthesis (Adapted from patent CN113461635A for a similar compound)
Step 1: Diazotization and Bromination Ethyl 2-(2-aminothiazole-4-yl)acetate is dissolved in dichloromethane. A brominating agent (e.g., benzyltriethylammonium bromide) and a diazotizing agent (e.g., tert-butyl nitrite) are added, and the reaction is stirred at room temperature to yield ethyl 2-(2-bromothiazole-4-yl)acetate.[1]
Step 2: Reduction The resulting bromo-thiazole derivative is dissolved in ethanol and cooled. A reducing agent is added to convert the ester to an alcohol, yielding 2-(2-bromothiazole-4-yl)ethan-1-ol.[1]
Step 3: Carbonyl Insertion A carbonyl insertion reaction is carried out in the presence of carbon monoxide and a suitable catalyst to produce ethyl 4-(2-hydroxyethyl)thiazole-2-carboxylate.[1]
Step 4: Chlorination The hydroxyethyl thiazole derivative is dissolved in dichloromethane and cooled. Thionyl chloride is added to carry out the chlorination, yielding the final product, which is then purified by column chromatography.[1]
Route 2: Hantzsch Thiazole Synthesis (Proposed)
1,3-Dichloroacetone and ethyl thiooxamate are dissolved in a suitable solvent such as ethanol. The mixture is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield this compound.
Visualizing the Synthesis Pathways
Caption: Alternative synthetic routes to this compound.
Conclusion
The choice between the multi-step synthesis and the Hantzsch thiazole synthesis for preparing this compound depends on several factors. While the multi-step route offers a pathway from a potentially more complex, pre-existing thiazole core, it is generally associated with more steps, lower overall yields, and greater purification challenges. In contrast, the Hantzsch synthesis provides a more direct, one-pot approach that is likely to be more efficient and scalable, making it a preferable option for the large-scale production required in drug development. Further optimization of the Hantzsch reaction conditions could lead to even higher yields and purity of the final product.
References
- 1. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof - Google Patents [patents.google.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. synarchive.com [synarchive.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
Comparative Efficacy of Anticancer Drugs Derived from Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
A comprehensive guide for researchers and drug development professionals on the performance, experimental validation, and mechanistic insights of novel thiazole-based anticancer agents.
This guide provides a detailed comparison of the efficacy of anticancer drugs synthesized from the versatile starting material, Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate. The following sections present quantitative data on their cytotoxic activity against various cancer cell lines, benchmarked against established chemotherapeutic agents. Detailed experimental protocols for key biological assays are provided to ensure reproducibility and facilitate further research. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the underlying mechanisms of action.
Comparative Anticancer Activity
Recent studies have focused on the synthesis of novel thiazole derivatives, demonstrating their potential as potent and selective anticancer agents. A notable example is the synthesis of a disoindolinyl pyrano[2,3-d]thiazole derivative (DIPTH), which has shown significant cytotoxic effects across a panel of human cancer cell lines.[1] The in vitro efficacy of this compound, alongside other synthesized thiazole derivatives, is summarized below in comparison to standard chemotherapeutic drugs.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Thiazole Derivatives Against Human Cancer Cell Lines
| Compound/Drug | HepG-2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | Hela (Cervical) | A549 (Lung) | WI-38 (Normal Lung Fibroblast) |
| Thiazole Derivative 4c | 7.26 ± 0.44[2] | 2.57 ± 0.16[2] | - | - | - | - |
| DIPTH | 14.05 µg/mL[1] | 17.77 µg/mL[1] | 32.68 µg/mL[1] | 29.65 µg/mL[1] | - | 36.17 µg/mL[1] |
| Thiazole-chalcone 3a | >50 | - | - | - | 0.98[3] | 12.31[3] |
| Thiazole-chalcone 3d | 1.21[3] | 1.12[3] | - | - | 1.15[3] | 10.11[3] |
| Thiazole-chalcone 3e | 1.25[3] | 1.19[3] | - | - | 1.23[3] | 11.15[3] |
| 4-Hetarylthiazole 7a | 1.19[3] | 1.15[3] | - | - | 1.19[3] | 10.17[3] |
| Staurosporine (Standard) | 8.4 ± 0.51[2] | 6.77 ± 0.41[2] | - | - | - | - |
| Doxorubicin (Standard) | 4.50 µg/mL[1] | 4.17 µg/mL[1] | 5.23 µg/mL[1] | 5.57 µg/mL[1] | 0.45[3] | 8.13[3] |
| Sorafenib (Standard) | - | - | - | - | - | - |
Note: Some IC50 values for DIPTH are reported in µg/mL as per the source. Direct molar comparison requires conversion based on the molecular weight of the compound.
The data indicates that several synthesized thiazole derivatives exhibit potent anticancer activity, with some showing higher efficacy than the standard drug Doxorubicin against specific cell lines.[3] For instance, thiazole-chalcone derivatives 3d, 3e, and 4-hetarylthiazole 7a demonstrated broad-spectrum activity against HepG-2, MCF-7, and A549 cells, with IC50 values in the low micromolar range.[3] Notably, these compounds also displayed a favorable selectivity index, being less toxic to normal WI-38 lung cells compared to Doxorubicin.[3]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of these thiazole derivatives are attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle progression in cancer cells.
Apoptosis Induction
Studies on thiazole-based chalcones have shown that they can significantly upregulate the expression of pro-apoptotic proteins such as Bax, active caspase-3, and p53, while downregulating the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio is a critical event that triggers the apoptotic cascade.
Cell Cycle Arrest
Furthermore, treatment with these compounds has been observed to cause an accumulation of cancer cells in the G2/M phase of the cell cycle, indicating a disruption in cell division processes.[3] Some derivatives also lead to an increase in the percentage of cells in the pre-G1 phase, which is characteristic of apoptotic cells with fragmented DNA.[3]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed protocols for the key experimental assays are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 104 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5-6.5% CO2.
-
Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere to allow the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Incubation: Leave the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
Apoptosis Detection (Annexin V-FITC Assay)
This assay is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of the test compound.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
Visualizing Pathways and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided.
References
- 1. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of thiazole-based-chalcones and 4-hetarylthiazoles as potent anticancer agents: Synthesis, docking study and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate analogs
A Comparative Guide to Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate Analogs and Related Thiazole Derivatives
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Among these, derivatives of thiazole-2-carboxylate have emerged as a promising class of agents with potent anticancer and enzyme-inhibitory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs and related thiazole derivatives, supported by experimental data and detailed protocols for researchers in drug discovery and development.
Unraveling Anticancer Potential: A Comparative Analysis
While specific SAR studies on a systematic series of this compound analogs remain limited in publicly available literature, valuable insights can be gleaned from structurally related compounds, particularly those with substitutions at the 2- and 4-positions of the thiazole ring.
One key area of investigation has been the modification of the 2-amino group of ethyl thiazole-4-carboxylate. For instance, a series of ethyl 2-substituted-aminothiazole-4-carboxylate analogs were synthesized and evaluated for their in vitro antitumor activity against a panel of 60 human tumor cell lines.[1] This research highlights the significant impact of the substituent at the 2-position on the cytotoxic profile of these compounds.
Another relevant study focused on 4-substituted methoxybenzoyl-aryl-thiazoles, demonstrating that modifications on the aryl ring attached to the thiazole core can dramatically influence anticancer potency. While not direct analogs of the primary topic, these findings underscore the importance of substitutions at the 4-position of the thiazole ring in dictating biological activity.
The following table summarizes the anticancer activity of selected thiazole derivatives, providing a basis for understanding the SAR of this compound class.
Table 1: Anticancer Activity of Selected Thiazole Derivatives
| Compound ID | Structure | Cancer Cell Line | Activity (GI50, µM) | Reference |
| 1 | Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 (Leukemia) | 0.08 | [1] |
| 2 | 4-(3-methoxy-4-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1,3-thiazol-2-amine | A549 (Lung) | 2.1 | |
| 3 | Ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate (O4I2) | - | Inducer of Oct3/4 expression | [2] |
Note: Data for a systematic series of this compound analogs is not available in the cited literature. The table presents data from related thiazole structures to infer potential SAR trends.
Deciphering the Mechanism: Enzyme Inhibition Profile
Experimental Corner: Protocols for Evaluation
To facilitate further research and comparative studies, detailed experimental protocols for key assays are provided below.
Synthesis of Thiazole Derivatives
A general method for the synthesis of 2,4-disubstituted thiazoles involves the Hantzsch thiazole synthesis. For the specific synthesis of this compound, a multi-step reaction sequence would typically be employed, starting from ethyl thiooxamate and 1,3-dichloroacetone.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.[1]
Visualizing the Path Forward: Workflows and Pathways
To provide a clear visual representation of the research process and potential mechanisms of action, the following diagrams are presented in the DOT language for Graphviz.
Caption: Workflow for a typical Structure-Activity Relationship (SAR) study.
Caption: Hypothetical signaling pathway potentially targeted by thiazole analogs.
References
- 1. 2,4-Disubstituted thiazoles, Part III. Synthesis and antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of antimicrobial spectrum of different Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of various ethyl 4-(substituted)-1,3-thiazole-2-carboxylate derivatives. The data presented is compiled from published research and aims to offer a clear, objective overview of the performance of these compounds against a range of microbial pathogens. While direct studies on ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate derivatives are limited in the reviewed literature, this guide focuses on structurally similar compounds to provide valuable insights for drug discovery and development.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various ethyl 4-(substituted)-1,3-thiazole-2-carboxylate derivatives is summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Derivative (Substitution at position 4) | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Fungus) | Aspergillus niger (Fungus) | Reference |
| Ethyl 2-amino-4-methylthiazole-5-carboxylate | >100 | >100 | >100 | >100 | >100 | >100 | [1] |
| Ethyl 2-acetamido-4-methylthiazole-5-carboxylate | 50 | 100 | 100 | >100 | 100 | 100 | [1] |
| Ethyl 2-(2-cyanoacetamido)-4-methylthiazole-5-carboxylate | 25 | 50 | 50 | 100 | 50 | 50 | [1] |
| Ethyl 4-methyl-2-(2-phenylacetamido)thiazole-5-carboxylate | 12.5 | 25 | 50 | 50 | 25 | 50 | [1] |
| Ethyl 2-(2-(4-chlorophenyl)acetamido)-4-methylthiazole-5-carboxylate | 6.25 | 12.5 | 25 | 25 | 12.5 | 25 | [1] |
| Ethyl 2-(N-(phenyl)sulfamoyl)thiazole-4-carboxylate | >250 | >250 | >250 | ND | >250 | >250 | [2] |
| Ethyl 2-(N-(4-chlorophenyl)sulfamoyl)thiazole-4-carboxylate | 125 | 250 | 250 | ND | 125 | 125 | [2] |
| Ethyl 2-(N-(4-nitrophenyl)sulfamoyl)thiazole-4-carboxylate | 62.5 | 125 | 125 | ND | 62.5 | 62.5 | [2] |
ND: Not Determined
Experimental Protocols
The methodologies for determining the antimicrobial spectrum cited in this guide are detailed below. These protocols are based on standardized methods to ensure reproducibility and comparability of the results.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method was employed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized thiazole derivatives against a panel of bacterial and fungal strains.
-
Microorganism Preparation: Bacterial strains were cultured on nutrient agar plates, while fungal strains were cultured on Sabouraud dextrose agar plates. A suspension of each microorganism was prepared in sterile saline and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1000 µg/mL. Serial two-fold dilutions of the stock solutions were prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well was inoculated with the standardized microbial suspension to a final concentration of 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi. The plates were incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed. A positive control (microorganism without compound) and a negative control (broth without microorganism) were included in each assay. Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) were also tested under the same conditions as a reference.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the broth microdilution method used in the antimicrobial susceptibility testing of the thiazole derivatives.
Caption: Workflow for Antimicrobial Susceptibility Testing.
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Ethyl 4-(chloromethyl)-1,3-thiazole-2-carboxylate (CAS No. 100960-16-5). Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent skin contact, eye exposure, and inhalation. The following table summarizes the required PPE.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or PVC gloves. Inspect before use and replace if contaminated. | To prevent skin contact and absorption. |
| Eye and Face Protection | Safety goggles with side-shields or a face shield | Conforming to EN 166 (EU) or NIOSH (US) standards.[1] | To protect eyes and face from splashes and aerosols.[1] |
| Body Protection | Laboratory coat | Long-sleeved and properly fastened. Consider fire/flame resistant and impervious clothing.[1] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Fume hood or full-face respirator | Use in a well-ventilated area, preferably a chemical fume hood.[1] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] | To prevent inhalation of harmful vapors, dust, or aerosols. |
| Foot Protection | Closed-toe shoes | Made of a durable, chemical-resistant material. | To protect feet from spills and falling objects. |
II. Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is crucial for the safe handling of this compound. The following procedure outlines the key steps to minimize exposure risk.
-
Preparation :
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents before starting.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
-
Personal Protective Equipment (PPE) Donning :
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don safety goggles or a face shield.
-
Wear the appropriate chemical-resistant gloves.
-
-
Chemical Handling :
-
Conduct all manipulations of this compound within a certified chemical fume hood to avoid inhalation of vapors.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[1]
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Decontaminate the work surface and any equipment used.
-
Properly remove and dispose of gloves and any other contaminated disposable materials.
-
III. Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Incident | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, get medical help.[1] |
| Eye Contact | Immediately rinse with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention. |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting. Get medical help.[1] |
| Spill | Evacuate the area. Avoid dust formation.[1] Wear appropriate PPE. Collect the spilled material and place it in a suitable container for disposal.[1] Prevent further leakage if it is safe to do so.[1] |
IV. Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.
-
Chemical Waste :
-
Dispose of the chemical and any contaminated materials in a designated hazardous waste container.
-
The disposal must be carried out by a licensed professional waste disposal service.
-
Follow all applicable local, state, and federal regulations for hazardous waste disposal.[1]
-
-
Container Disposal :
-
Do not reuse empty containers.
-
Dispose of empty containers in the same manner as the chemical waste, ensuring they are properly labeled.
-
V. Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for safe handling and disposal of the chemical.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
